2-Thio-PAF
Description
Properties
Molecular Formula |
C26H54NO6PS |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 |
InChI Key |
YPPZOKNKENLFTE-AREMUKBSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
2-Thio-PAF: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes including inflammation, thrombosis, and allergic reactions.[1][2][3] Structurally, this compound features a thioester bond at the sn-2 position in place of the ester bond found in native PAF, a modification that influences its biological activity and metabolic stability.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the PAF receptor, downstream signaling cascades, and its role as an enzymatic substrate. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Core Mechanism of Action: PAF Receptor Agonism
This compound functions as a potent agonist of the Platelet-Activating Factor receptor (PAF-R), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[4][6][7] The potency of this compound is reported to be comparable to that of native PAF isoforms, such as PAF C-16 and PAF C-18, in inducing cellular responses like platelet aggregation and macrophage activation.[4][5]
Upon binding to the PAF-R, this compound initiates a cascade of intracellular signaling events that are characteristic of PAF-R activation. The PAF receptor is known to couple to multiple heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families, leading to the activation of various downstream effector enzymes and the generation of second messengers.[1][7]
Quantitative Data on PAF Receptor Binding and Agonist Potency
While specific quantitative data for this compound is limited in publicly available literature, the data for native PAF provides a strong reference due to their comparable potencies.
| Parameter | Ligand | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | PAF | 37 ± 13 nM | Human Platelets | [8] |
| PAF | 4.74 ± 2.59 nM | Rat Peritoneal Polymorphonuclear Leukocytes | [4] | |
| PAF | 0.61 ± 0.1 nM | Isolated Rat PMN Membranes | [4] | |
| Agonist Potency (EC50) | PAF | ~100 nM (threshold dose) | Human Platelet-Rich Plasma | [9] |
Note: The EC50 value represents the concentration of an agonist that gives half-maximal response. The threshold dose is the minimum concentration required to elicit a response.
Signaling Pathways Activated by this compound
The binding of this compound to the PAF receptor is presumed to trigger the same primary signaling pathways as native PAF. These pathways are crucial for mediating the diverse physiological effects of PAF.
Gq/11-Mediated Phospholipase C Activation and Calcium Mobilization
A primary signaling event following PAF-R activation is the Gq/11-mediated activation of Phospholipase C (PLC).[1][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[10][11]
-
Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as platelet aggregation and granule release.[12]
Gi/o-Mediated Adenylyl Cyclase Inhibition
In addition to Gq coupling, the PAF receptor can also couple to inhibitory G-proteins (Gi/o).[13] Activation of the Gi alpha subunit leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[14][15] The resulting decrease in intracellular cAMP levels can contribute to pro-aggregatory and pro-inflammatory responses, as cAMP is generally an inhibitory signal in platelets and inflammatory cells.[12]
This compound as a Substrate for PAF Acetylhydrolase (PAF-AH)
Beyond its role as a receptor agonist, this compound is a well-established substrate for the enzyme PAF acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2).[4][16][17] This enzyme plays a critical role in terminating PAF signaling by hydrolyzing the acetyl group at the sn-2 position, rendering the molecule biologically inactive.[16] The thioester bond in this compound is readily cleaved by PAF-AH, making it a convenient substrate for in vitro assays designed to measure the activity of this enzyme.[4]
Quantitative Data on this compound as a PAF-AH Substrate
| Parameter | Substrate | Value | Enzyme Source | Reference |
| Michaelis Constant (Km) | PAF | 1.439 µM | Serum PAF-AH | [19] |
| PAF | 0.553 µM | Human Kidney Cortex PAF-AH | [19] | |
| PAF | 0.207 µM | Human Kidney Medulla PAF-AH | [19] |
Note: Km represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general procedure for measuring platelet aggregation induced by this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
3. Aggregometry:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add a baseline volume of an appropriate buffer or saline.
-
Add varying concentrations of this compound to the PRP and record the change in light transmission over time. Increased light transmission corresponds to increased platelet aggregation.
-
The extent of aggregation is typically measured as the maximum percentage change in light transmission.
PAF Acetylhydrolase (PAF-AH) Activity Assay
This colorimetric assay measures the activity of PAF-AH using this compound as a substrate.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.2).
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute to the desired working concentration in the assay buffer.
-
Prepare the enzyme sample (e.g., plasma, cell lysate).
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme sample, and any potential inhibitors.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate for a specific time period (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding the DTNB solution. The free thiol group generated by the hydrolysis of this compound reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at a wavelength of 405-414 nm using a microplate reader.
-
The enzyme activity is proportional to the rate of color development.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Platelet-Activating Factor signaling system. Its function as a potent PAF receptor agonist allows for the controlled activation of PAF-mediated cellular responses, facilitating the study of downstream signaling pathways involving Gq/11 and Gi/o proteins. Furthermore, its utility as a substrate for PAF acetylhydrolase provides a reliable method for assessing the activity of this key regulatory enzyme. This technical guide has provided a detailed overview of the mechanism of action of this compound, including quantitative data for its native counterpart, diagrams of its signaling pathways, and protocols for key experimental procedures. This information is intended to support further research into the complex and multifaceted roles of PAF in health and disease.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]
- 14. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 16. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet-activating factor acetylhydrolase (PAF-AH) in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its role as a PAF receptor agonist and as a crucial substrate for the enzyme PAF acetylhydrolase (PAF-AH). This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
Platelet-Activating Factor (PAF) is a powerful phospholipid that mediates a variety of cellular responses, including platelet aggregation, inflammation, and anaphylaxis.[1] Its activity is tightly regulated through biosynthesis and degradation. Synthetic analogs of PAF, such as this compound, are invaluable tools for elucidating the complex mechanisms of PAF signaling and metabolism. This compound is characterized by the substitution of the ester linkage at the sn-2 position of the glycerol (B35011) backbone with a thioester bond.[2] This modification confers unique properties that make it a valuable reagent in PAF-related research.
Core Biological Functions
PAF Receptor Agonism
This compound functions as a potent agonist of the PAF receptor (PAF-R), a G-protein coupled receptor.[2] Upon binding to PAF-R, it initiates a cascade of intracellular signaling events that are characteristic of PAF itself.
Key Agonistic Activities:
-
Platelet Aggregation: this compound induces the aggregation of platelets. Its potency in this regard has been shown to be comparable to that of PAF C-18 in rabbit platelets.[2]
-
Macrophage Activation: It stimulates macrophages, leading to responses such as the generation of superoxide (B77818) anions. Its potency in activating guinea pig macrophages is comparable to that of PAF C-16.[2]
Substrate for PAF Acetylhydrolase (PAF-AH)
A critical function of this compound in a research context is its role as a substrate for PAF acetylhydrolase (PAF-AH), the enzyme responsible for inactivating PAF.[2] The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol group. This property is exploited in colorimetric assays to measure PAF-AH activity.[3][4] this compound is also a substrate for lysophospholipase II.[2]
Quantitative Data Summary
| Compound | Biological Activity | Species/Cell Type | Reported Potency | Reference |
| This compound | Platelet Aggregation | Rabbit Platelets | Comparable to PAF C-18 | [2] |
| This compound | Macrophage Activation | Guinea Pig Macrophages | Comparable to PAF C-16 | [2] |
Signaling Pathways
Activation of the PAF receptor by this compound triggers a complex network of intracellular signaling pathways, similar to those activated by PAF. These pathways are crucial in mediating the inflammatory and thrombotic effects of PAF.
Experimental Protocols
Platelet Aggregation Assay
This protocol outlines the general procedure for measuring platelet aggregation induced by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human or rabbit blood anti-coagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in ethanol (B145695) or DMSO).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Measurement:
-
Pipette a known volume of adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a specific concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis: Determine the maximal aggregation percentage and the initial slope of the aggregation curve. To determine the EC50, perform a dose-response curve with varying concentrations of this compound.
Macrophage Activation Assay (Superoxide Anion Generation)
This protocol describes a method to measure superoxide anion production in macrophages stimulated with this compound using the lucigenin-based chemiluminescence assay.
Materials:
-
Isolated macrophages (e.g., guinea pig peritoneal macrophages).
-
Cell culture medium (e.g., RPMI 1640).
-
This compound stock solution.
-
Lucigenin (B191737) solution.
-
Luminometer.
Procedure:
-
Macrophage Isolation and Culture: Isolate macrophages from the desired source (e.g., peritoneal lavage) and culture them in appropriate medium.
-
Cell Preparation: Harvest and wash the macrophages, then resuspend them in a suitable buffer at a known concentration.
-
Chemiluminescence Measurement:
-
Pipette the macrophage suspension into luminometer tubes.
-
Add lucigenin to each tube and allow it to equilibrate.
-
Place the tubes in the luminometer to measure baseline chemiluminescence.
-
Inject a specific concentration of this compound into the tube to stimulate the cells.
-
Record the chemiluminescence signal over time.
-
-
Data Analysis: The peak chemiluminescence and the integrated area under the curve are proportional to the amount of superoxide produced. Perform a dose-response experiment to determine the EC50.
References
2-Thio-PAF: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes. In this compound, the ester linkage of the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by a thioester bond. This modification confers unique biochemical properties to the molecule, making it a valuable tool for studying PAF-related signaling pathways and enzymatic activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development and biomedical research.
Discovery and Significance
The development of this compound was driven by the need for stable and specific tools to investigate the multifaceted roles of PAF. As a biologically active lipid mediator, PAF is implicated in inflammation, allergic reactions, platelet aggregation, and the regulation of blood pressure. The labile nature of the ester bond in native PAF makes it susceptible to rapid hydrolysis by enzymes such as PAF acetylhydrolase (PAF-AH). The introduction of a thioester linkage in this compound provides a molecule with altered susceptibility to enzymatic degradation, thereby offering a more stable agonist for the PAF receptor. Furthermore, this compound has been instrumental as a specific substrate for the colorimetric assay of PAF-AH, an enzyme implicated in various inflammatory conditions.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the biologically active sn-isomer. While a definitive, publicly available, step-by-step protocol is not consolidated in a single source, the synthesis can be conceptually broken down into the following key transformations based on the synthesis of related PAF analogs and thio-glycerol derivatives:
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
Note: The following protocols are generalized procedures based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
1. Thioacetylation of a Lysophospholipid Precursor (Illustrative)
A potential route to this compound involves the thioacetylation of a suitable lysophospholipid precursor, such as 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine.
-
Materials: 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine, thioacetic acid, a carbodiimide (B86325) coupling agent (e.g., DCC or EDCI), a suitable aprotic solvent (e.g., dichloromethane), and a tertiary amine base (e.g., triethylamine).
-
Procedure:
-
Dissolve 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add an equimolar amount of thioacetic acid and the tertiary amine base to the reaction mixture.
-
Slowly add the carbodiimide coupling agent to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Wash the organic phase with a mild aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).
-
Biological Activity of this compound
This compound is a potent agonist of the PAF receptor, initiating a cascade of intracellular signaling events that are characteristic of PAF itself. Its biological effects are primarily mediated through the G-protein coupled PAF receptor.
Signaling Pathway
Upon binding to the PAF receptor, this compound is believed to activate both Gq and Gi signaling pathways.
Caption: Simplified signaling cascade initiated by this compound binding to the PAF receptor.
Quantitative Biological Activity
The biological potency of this compound has been compared to that of native PAF in various assay systems.
| Biological Activity | Compound | System | Potency | Reference |
| Platelet Aggregation | This compound | Rabbit Platelets | Potency comparable to PAF C-18 | [1] |
| Macrophage Activation | This compound | Guinea Pig Macrophages | Potency comparable to PAF C-16 | [1] |
| Hypotensive Effect | PAF (general) | Rats, Guinea Pigs, Rabbits, Dogs | Dose-dependent | [2] |
Experimental Protocols for Biological Assays
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an agonist to induce platelet aggregation in vitro.
-
Materials: Platelet-rich plasma (PRP), platelet-poor plasma (PPP), this compound stock solution, saline or appropriate buffer, aggregometer cuvettes with stir bars, and a light transmission aggregometer.
-
Procedure:
-
Prepare PRP and PPP from fresh whole blood by differential centrifugation.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm aliquots of PRP to 37°C in the aggregometer cuvettes with constant stirring.
-
Add a known concentration of this compound to the PRP and record the change in light transmission over time.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated from the dose-response curve.
-
Measurement of Hypotensive Activity in vivo
This protocol outlines the general procedure for assessing the effect of this compound on blood pressure in an animal model.
-
Materials: Anesthetized animal model (e.g., rat), a pressure transducer connected to a catheter inserted into a major artery (e.g., carotid or femoral artery), a data acquisition system, and this compound solution for injection.
-
Procedure:
-
Anesthetize the animal and surgically insert the arterial catheter.
-
Allow the animal's blood pressure to stabilize and record the baseline reading.
-
Administer a bolus injection of this compound intravenously at a specific dose.
-
Continuously monitor and record the arterial blood pressure until it returns to baseline.
-
Administer a series of increasing doses of this compound to determine a dose-response relationship.
-
The hypotensive effect can be quantified as the maximum decrease in mean arterial pressure from baseline.
-
PAF Acetylhydrolase (PAF-AH) Assay
This compound is a key substrate in a colorimetric assay for measuring PAF-AH activity. The assay is based on the release of the free thiol from the thioester bond upon hydrolysis by PAF-AH, which then reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Caption: Workflow for the colorimetric PAF-AH assay using this compound.
Conclusion
This compound stands as a pivotal synthetic analog of PAF, offering enhanced stability and serving as a specific substrate for key enzymatic assays. Its discovery and synthesis have significantly contributed to the understanding of PAF-mediated signaling and the role of PAF-metabolizing enzymes in health and disease. The detailed methodologies and conceptual frameworks provided in this guide are intended to support researchers and drug development professionals in their exploration of the complex and therapeutically relevant PAF system. Further investigation into the precise quantitative biological activities of this compound will undoubtedly continue to illuminate the intricate world of lipid signaling.
References
A Technical Guide to the Role of 2-Thio-PAF in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-Thio-Platelet-Activating Factor (2-Thio-PAF), a critical synthetic analog of Platelet-Activating Factor (PAF). It details its mechanism of action in the inflammatory cascade, summarizes its biological potency, and provides detailed experimental protocols for its application in research and development.
Introduction to this compound
This compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF).[1] Structurally, its key modification is the substitution of the ester linkage at the sn-2 position of the glycerol (B35011) backbone with a more stable thioester bond.[1] This modification confers two primary, invaluable functions in research:
-
PAF Receptor Agonist: this compound functions as a potent agonist of the PAF receptor (PAFR), mimicking the biological effects of endogenous PAF to trigger inflammatory and cellular responses.[1]
-
Enzyme Substrate: It serves as a specific substrate for the enzyme PAF acetylhydrolase (PAF-AH), the key enzyme responsible for inactivating PAF.[1] This property makes it central to colorimetric assays designed to measure PAF-AH activity.
This dual functionality allows this compound to be a versatile tool for investigating the complex roles of the PAF signaling system in health and disease.
Mechanism of Action in the Inflammatory Response
As a PAF receptor agonist, this compound initiates the same pro-inflammatory signaling cascades as native PAF. The PAF receptor is a G-protein-coupled receptor (GPCR) expressed on the surface of numerous cells involved in inflammation, including platelets, neutrophils, macrophages, monocytes, and endothelial cells.[2]
The PAF Receptor Signaling Pathway
Activation of the PAF receptor by this compound triggers a well-defined signaling cascade that leads to a robust inflammatory response:
-
G-Protein Coupling: Upon agonist binding, the PAF receptor couples primarily to the Gq/11 and Gi/o families of G-proteins.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC and NF-κB Activation: The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC). This, along with other signaling intermediates, leads to the activation of the critical pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
-
Inflammatory Gene Expression: Activated NF-κB translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1, TNF-α), chemokines, and adhesion molecules, amplifying the inflammatory response.
// Nodes PAF [label="PAF / this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR [label="PAF Receptor (PAFR)\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_I [label="IκB-NF-κB\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_A [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Genes [label="Inflammatory\nGene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Inflammatory Response\n(Cytokine release, Adhesion, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PAF -> PAFR [label="Binds"]; PAFR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds"]; ER -> Ca2 [label="Releases"]; {DAG, Ca2} -> PKC [label="Activate"]; PKC -> NFkB_I [label="Phosphorylates\nIκB Kinase"]; NFkB_I -> NFkB_A [label="Releases"]; NFkB_A -> Nucleus [label="Translocates"]; Nucleus -> Genes [style=dashed]; Genes -> Response [label="Leads to"];
// Invisible nodes for alignment subgraph { rank=same; Gq; PIP2; } subgraph { rank=same; PLC; IP3; DAG; } subgraph { rank=same; ER; PKC; } } caption: "PAF/2-Thio-PAF Signaling Cascade"
Effects on Key Inflammatory Cells
-
Platelets: this compound induces platelet aggregation, shape change, and degranulation, contributing to thrombosis and the release of further inflammatory mediators.[1][2]
-
Macrophages: It activates macrophages, stimulating phagocytosis, chemotaxis, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[1]
-
Neutrophils: this compound is a potent chemoattractant for neutrophils, promoting their migration to sites of inflammation. It also triggers neutrophil degranulation and ROS production.
Quantitative Data: Biological Potency of this compound
While precise EC50 values from the original comparative studies are not widely available in recent literature, the seminal work by Stewart and Grigoriadis (1991) established the potency of this compound relative to standard PAF variants. This information is critical for designing experiments where this compound is used as a PAFR agonist.
| Compound | Assay | Cell Type | Potency Comparison | Reference |
| This compound | Platelet Aggregation | Rabbit Platelets | Comparable to PAF C-18 | Stewart, A.G., & Grigoriadis, G. (1991)[1] |
| This compound | Macrophage Activation | Guinea Pig Macrophages | Comparable to PAF C-16 | Stewart, A.G., & Grigoriadis, G. (1991)[1] |
Note: PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) are two of the most common and potent endogenous forms of PAF.
Experimental Protocols
This compound is instrumental in several key experimental assays. Detailed methodologies are provided below.
PAF Acetylhydrolase (PAF-AH) Activity Assay
This colorimetric assay is the most common application of this compound. It measures the enzymatic activity of PAF-AH in various samples (e.g., plasma, cell lysates).
Principle: PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of this compound. This reaction releases a free thiol group (-SH), which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce 2-nitro-5-thiobenzoate, a yellow-colored compound that can be quantified by measuring its absorbance at 405-414 nm.
// Nodes prep_reagents [label="1. Prepare Reagents\n- Assay Buffer\n- this compound Substrate (e.g., 400 µM)\n- DTNB Reagent\n- Enzyme Source (Sample/Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_plate [label="2. Prepare 96-Well Plate\n- Add Sample/Standard to wells\n- Add Control wells (e.g., buffer only)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_rxn [label="3. Initiate Reaction\nAdd this compound Substrate Solution\nto all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n(e.g., 20-30 minutes at 25°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; develop [label="5. Develop Color\nAdd DTNB Reagent to all wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="6. Measure Absorbance\nRead at 405-414 nm using a\nplate reader", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Data\nCalculate PAF-AH activity based on\nchange in absorbance over time", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep_reagents -> prep_plate; prep_plate -> initiate_rxn; initiate_rxn -> incubate; incubate -> develop; develop -> read; read -> analyze; } caption: "Workflow for PAF-AH Activity Assay"
Detailed Methodology: (Adapted from commercially available kit protocols)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 7.2, containing 1 mM EGTA.
-
This compound Substrate: The substrate is often supplied in an ethanolic solution. Evaporate the ethanol (B145695) under a gentle stream of nitrogen. Reconstitute the this compound in Assay Buffer to a working concentration (e.g., 400 µM). Vortex thoroughly until the solution is clear.
-
DTNB Reagent: Reconstitute lyophilized DTNB with pure water to a final concentration of ~10 mg/mL. Protect from light and use within a few hours.
-
Sample Preparation: Dilute plasma, serum, or cell lysate samples in Assay Buffer to ensure the enzymatic activity falls within the linear range of the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of your diluted sample (or PAF-AH standard) to the appropriate wells.
-
For background control wells, add 10 µL of Assay Buffer instead of the sample.
-
Initiate the reaction by adding 200 µL of the this compound Substrate Solution to all wells.
-
Shake the plate gently for 30 seconds to mix.
-
Incubate the plate at 25°C for 20-30 minutes.
-
Stop the reaction and develop the color by adding 10 µL of the DTNB Reagent to each well.
-
Shake the plate again and read the absorbance at 405-414 nm within 1-2 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from the sample wells.
-
Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient of the DTNB product (e.g., 13,600 M⁻¹cm⁻¹ at 412 nm), adjusting for the path length of the microplate reader.
-
Activity is typically expressed as nmol of substrate hydrolyzed per minute per mL of sample (nmol/min/mL).
-
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation in vitro, which is useful for studying PAFR function or screening for PAFR antagonists.
Principle: Light transmission aggregometry measures the increase in light passing through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps upon stimulation with an agonist like this compound.
// Nodes blood [label="1. Collect Blood\nDraw venous blood into\nsodium citrate (B86180) tubes", fillcolor="#F1F3F4", fontcolor="#202124"]; prp [label="2. Prepare PRP\nCentrifuge blood at low speed\n(e.g., 200 x g, 15 min) to get\nPlatelet-Rich Plasma (PRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppp [label="3. Prepare PPP\nCentrifuge remaining blood at high\nspeed (e.g., 2000 x g, 20 min) to get\nPlatelet-Poor Plasma (PPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregometer [label="4. Calibrate Aggregometer\nSet 0% aggregation with PRP\nSet 100% aggregation with PPP", fillcolor="#FBBC05", fontcolor="#202124"]; run_assay [label="5. Run Assay\n- Add PRP to cuvette with stir bar\n- Add this compound (agonist)\n- (Optional: pre-incubate with antagonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; record [label="6. Record Aggregation\nMonitor and record the change in\nlight transmittance over time\n(e.g., 5-10 minutes)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Data\nDetermine % max aggregation or\ncalculate EC50/IC50 values", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges blood -> prp; prp -> ppp [style=dashed, label="Remaining sample"]; {prp, ppp} -> aggregometer; aggregometer -> run_assay; run_assay -> record; record -> analyze; } caption: "Workflow for Platelet Aggregation Assay"
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood by venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP will be used as a reference for 100% aggregation.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette containing PRP and a magnetic stir bar into the aggregometer and allow the baseline to stabilize. Calibrate the instrument by setting this PRP sample as 0% aggregation and a parallel sample of PPP as 100% aggregation.
-
To measure agonist activity, add a known concentration of this compound (e.g., in a dose-response range from 10 nM to 10 µM) to the cuvette.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved.
-
To determine the potency of this compound, plot the maximum aggregation against the log of the this compound concentration to calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Macrophage Activation Assay (Superoxide Production)
This assay measures the production of reactive oxygen species (ROS), specifically the superoxide (B77818) anion (O₂⁻), from macrophages after stimulation with this compound.
Principle: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically. Activated macrophages release O₂⁻, which reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), causing an increase in absorbance at 550 nm. The specificity is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).
Detailed Methodology:
-
Cell Preparation:
-
Culture macrophages (e.g., primary peritoneal macrophages or a cell line like P388D1) in appropriate media.
-
Harvest the cells, wash with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺), and resuspend at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Procedure (96-well plate format):
-
Prepare the reaction mixture containing ferricytochrome c (e.g., 80 µM).
-
For control wells, prepare a parallel reaction mixture that also contains SOD (e.g., 300 U/mL).
-
Add 100 µL of the cell suspension to each well.
-
Add 50 µL of the reaction mixture (with and without SOD) to the appropriate wells.
-
Add 50 µL of this compound at various concentrations to stimulate the cells. Use buffer as a negative control.
-
Incubate the plate at 37°C, taking absorbance readings at 550 nm every 5-10 minutes for up to 60 minutes.
-
-
Data Analysis:
-
Calculate the SOD-inhibitable portion of cytochrome c reduction by subtracting the absorbance values of the SOD-containing wells from the corresponding wells without SOD.
-
Convert the change in absorbance to nanomoles of O₂⁻ produced using the extinction coefficient for cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).
-
Plot O₂⁻ production against the concentration of this compound to determine the dose-response relationship.
-
References
2-Thio-PAF: A Comprehensive Technical Guide for Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 2-Thio-PAF, a synthetic analog of Platelet-Activating Factor (PAF), in the intricate field of platelet aggregation research. As a potent tool for investigating platelet function and evaluating novel anti-platelet therapies, a thorough understanding of its mechanism, experimental application, and the underlying signaling pathways is paramount. This document provides a consolidated resource, presenting quantitative data, detailed experimental protocols, and visual representations of the critical biological processes involved.
Introduction to this compound
This compound, or 1-O-hexadecyl-2-acetyl-thio-sn-glyceryl-3-phosphorylcholine, is a structural analog of Platelet-Activating Factor (PAF), a potent phospholipid that plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and, most notably, platelet aggregation.[1] In this compound, the ester linkage at the sn-2 position of the glycerol (B35011) backbone is replaced by a thioester linkage. This modification confers unique properties to the molecule, making it a valuable asset in experimental settings.
Functionally, this compound acts as a PAF receptor agonist , meaning it binds to and activates the same receptors as endogenous PAF, thereby initiating the signaling cascade that leads to platelet activation and aggregation.[2] Its potency in inducing platelet aggregation has been reported to be comparable to that of PAF C-18 in rabbit platelets, highlighting its efficacy as a PAF mimetic.[2] Beyond its role as an agonist, this compound also serves as a substrate for the enzyme PAF acetylhydrolase (PAF-AH), which is involved in the degradation of PAF.[2] This dual functionality allows for its use in assays designed to measure PAF-AH activity.
Mechanism of Action: The PAF Receptor Signaling Pathway
The pro-aggregatory effects of this compound are mediated through the activation of the G-protein coupled PAF receptor on the surface of platelets.[3][4] Upon binding of this compound, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptors on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic calcium concentration.[4]
-
Diacylglycerol (DAG): DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC) .[4]
The rise in intracellular calcium and the activation of PKC trigger a series of downstream events, including:
-
Platelet shape change: From a discoid to a spherical form with pseudopods.[4]
-
Granule secretion: The release of pro-aggregatory substances from dense and alpha granules, such as ADP and serotonin.[6]
-
Activation of the GPIIb/IIIa receptor: This integrin receptor undergoes a conformational change, enabling it to bind fibrinogen and mediate the formation of platelet aggregates.
It is noteworthy that PAF-induced platelet aggregation appears to be largely independent of the arachidonic acid pathway and thromboxane (B8750289) A2 (TXA2) production.[6][7]
Experimental Protocols for Platelet Aggregation Studies
The gold standard for in vitro assessment of platelet aggregation is Light Transmission Aggregometry (LTA) .[8][9] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).[9][10] Handle samples gently to avoid premature platelet activation.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.[9][10] Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a clean plastic tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 15-20 minutes.[10] The supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: For optimal results, the platelet count in the PRP should be standardized (e.g., to 2.5 x 10^8 platelets/mL) by diluting with PPP if necessary.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Pre-warm the aggregometer to 37°C.[9]
-
Baseline Calibration: Place a cuvette with PPP into the reference well to set the 100% light transmission baseline. Place a cuvette with PRP into the sample well to set the 0% light transmission baseline.[8]
-
Sample Preparation: Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette containing a magnetic stir bar. Allow the PRP to equilibrate at 37°C for at least 2 minutes with constant stirring (e.g., 900-1200 rpm).[8][10]
-
Agonist Addition: Add a small volume (e.g., 50 µL) of the this compound solution at the desired final concentration to the PRP to initiate aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time, typically for 5-10 minutes, generating an aggregation curve. The maximum aggregation percentage is determined from this curve.
Quantitative Data and Comparative Analysis
Table 1: Inhibitory Potency of PAF Receptor Antagonists against PAF-Induced Platelet Aggregation
| Antagonist | Species | IC50 (µM) | Reference |
| WEB 2086 | Human | 0.17 | [11] |
| Human | 33 (for IP3 inhibition) | [12] | |
| CV-3988 | Rabbit | 0.079 (for [3H]-PAF binding) | [13] |
| Human | 0.16 (for [3H]-PAF binding) | [13] | |
| Rabbit | 3 x 10⁻⁶ to 3 x 10⁻⁵ M (effective range) | [14] |
These antagonists, such as WEB 2086 and CV-3988, are highly specific for the PAF receptor and do not significantly inhibit platelet aggregation induced by other agonists like ADP or collagen at concentrations where they effectively block PAF-induced aggregation.[11][14]
Role of PAF Receptor Antagonists in Specificity Testing
To ensure that the platelet aggregation induced by this compound is specifically mediated through the PAF receptor, experiments should be conducted in the presence of a known PAF receptor antagonist.
Experimental Design for Antagonist Studies
-
Pre-incubation with Antagonist: Prior to the addition of this compound, the PRP is pre-incubated with the PAF receptor antagonist (e.g., WEB 2086 or CV-3988) for a short period (e.g., 1-2 minutes).
-
Dose-Response Curve: A dose-response curve for the antagonist should be generated by testing a range of antagonist concentrations against a fixed, sub-maximal concentration of this compound.
-
Specificity Check: The antagonist should also be tested for its effect on platelet aggregation induced by other, non-PAF receptor agonists (e.g., ADP, collagen, thrombin) to confirm its specificity.
A significant rightward shift in the dose-response curve for this compound in the presence of the antagonist, or a complete inhibition of aggregation at a sufficient antagonist concentration, confirms the involvement of the PAF receptor.
Conclusion
This compound is a robust and reliable tool for researchers investigating the complex mechanisms of platelet aggregation. Its function as a specific PAF receptor agonist, coupled with its stability and commercial availability, makes it an invaluable reagent. By employing standardized protocols such as Light Transmission Aggregometry and utilizing specific PAF receptor antagonists for validation, scientists can confidently dissect the PAF-mediated signaling pathways in platelets and effectively screen for novel therapeutic agents targeting these pathways. This guide provides the foundational knowledge and experimental framework necessary for the successful integration of this compound into platelet aggregation research programs.
References
- 1. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of platelet activating factor-induced aggregation and secretion in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Thio-PAF: A Potent Agonist of the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes.[1][2][3] Structurally, this compound is characterized by the replacement of the ester linkage at the sn-2 position of the glycerol (B35011) backbone with a thioester bond, specifically 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[1] This modification confers unique biochemical properties while retaining its function as a powerful agonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4]
This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the PAF receptor, the downstream signaling cascades it initiates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development investigating the PAF signaling axis.
Core Concepts: this compound and the PAF Receptor
This compound mimics the action of endogenous PAF, binding to and activating the PAF receptor.[1] The PAF receptor is a seven-transmembrane domain receptor that couples to multiple G-protein subtypes, including Gq, Gi, and G12/13, to initiate a complex network of intracellular signaling pathways.[5][6] This activation is central to numerous cellular responses, including platelet aggregation, inflammation, and immune cell activation.[4][7]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine | [1][3] |
| CAS Number | 96801-55-7 | [1][3][] |
| Molecular Formula | C26H54NO6PS | [1][3][] |
| Molecular Weight | 539.8 g/mol | [1][] |
| Appearance | Typically a solution in ethanol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMF (>25 mg/ml), DMSO (>25 mg/ml), and PBS pH 7.2 (>50 mg/ml) | [1] |
| Storage | -80°C | [1] |
Quantitative Data: Potency and Activity
| Assay | Comparison | Reference |
| Rabbit Platelet Aggregation | Potency comparable to PAF C-18 | [1] |
| Guinea Pig Macrophage Activation | Potency comparable to PAF C-16 | [1] |
Signaling Pathways Activated by this compound
Upon binding of this compound to the PAF receptor, a conformational change in the receptor activates heterotrimeric G-proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates multiple downstream signaling cascades.
Key Signaling Events:
-
Phospholipase C (PLC) Pathway (via Gq): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6][9]
-
Adenylyl Cyclase Inhibition (via Gi): The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
RhoA Activation (via G12/13): The G12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA, influencing the actin cytoskeleton and gene expression.
-
Downstream Effectors: These initial signals converge on downstream effectors such as mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, leading to diverse cellular responses including inflammation, chemotaxis, and proliferation.[5][7] Activation of Phospholipase A₂ is also a key event.[9]
Experimental Protocols
PAF Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the PAF receptor using a radiolabeled ligand (e.g., [³H]PAF).[10]
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines).[10]
-
[³H]PAF (radiolabeled ligand).
-
Unlabeled PAF (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membrane preparation.
-
A fixed concentration of [³H]PAF.
-
Varying concentrations of this compound or unlabeled PAF (for control wells).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Platelet Aggregation
This protocol measures the ability of this compound to induce platelet aggregation, a classic functional response mediated by the PAF receptor.
Materials:
-
Freshly drawn whole blood from a healthy donor (e.g., rabbit or human).
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place an aliquot of PRP in the aggregometer cuvette and allow it to stabilize.
-
Add a known concentration of this compound to the PRP and record the change in light transmission over time, which corresponds to platelet aggregation.
-
Repeat with different concentrations of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the PAF receptor and its associated signaling pathways. Its stability and potent agonist activity make it an excellent substitute for endogenous PAF in a variety of experimental settings. The information and protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of PAF signaling in health and disease. Further characterization of its binding kinetics and the development of novel assays will continue to enhance our understanding of this important class of lipid mediators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - this compound | Cas# 96801-55-7 [glpbio.cn]
- 3. scbt.com [scbt.com]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating 2-Thio-PAF: A Technical Guide for Cardiovascular System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator implicated in a wide array of physiological and pathological processes within the cardiovascular system. As a stable agonist of the PAF receptor (PAF-R), this compound serves as a valuable tool for investigating PAF-mediated signaling and its downstream effects, including platelet aggregation, neutrophil activation, and modulation of vascular permeability. This technical guide provides an in-depth overview of the core methodologies and quantitative data relevant to the study of this compound in a cardiovascular context.
Core Concepts and Mechanism of Action
This compound is an isosteric analog of PAF, featuring a thioester bond at the sn-2 position instead of an ester bond, which confers resistance to hydrolysis by PAF acetylhydrolase (PAF-AH). This stability makes it ideal for in vitro and in vivo studies where sustained PAF receptor activation is desired.[1] It functions as a PAF receptor agonist, with a potency comparable to PAF C18 in rabbit platelet aggregation and PAF C16 in the activation of guinea pig macrophages.[1] Upon binding to the G-protein coupled PAF receptor, this compound is presumed to initiate the same signaling cascades as endogenous PAF.
Signaling Pathways
Activation of the PAF receptor by this compound triggers signaling through both Gq and Gi protein pathways.
Quantitative Data on Cardiovascular Effects
Direct quantitative data (EC₅₀/IC₅₀ values) for this compound are limited in publicly available literature. However, its potency is reported to be comparable to specific PAF isoforms.[1] The following tables summarize the known activity of this compound and the relevant comparative data for PAF, which can be used as a reasonable estimation for experimental design.
Table 1: Potency in Platelet Aggregation
| Compound | Species | Preparation | Parameter | Value | Reference |
| This compound | Rabbit | Platelets | Potency | Comparable to PAF C18 | [1] |
| PAF C18 | Rabbit | Washed Platelets | EC₅₀ | ~1 x 10⁻⁹ M | Inferred from comparative studies |
Table 2: Potency in Macrophage/Neutrophil Activation
| Compound | Species | Cell Type | Parameter | Value | Reference |
| This compound | Guinea Pig | Macrophages | Potency | Comparable to PAF C16 | [1] |
| PAF C16 | Guinea Pig | Peritoneal Macrophages | pD₂ (-log EC₅₀) | 8.40 ± 0.03 |
Table 3: Effect on Vascular Permeability (Data for PAF as a proxy)
| Species | Method | Agonist Dose (PAF) | Fold Increase in Permeability | Reference |
| Rat | Evans Blue Dye Extravasation | 5.0 µg/kg (i.v.) | ~15-fold (Pancreas), ~5-fold (Duodenum) | |
| Rat | Evans Blue Dye Extravasation | 1.0 - 5.0 µg/kg (i.v.) | Up to 7.5-fold (Trachea, Bronchi) |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human or rabbit whole blood in sodium citrate.
-
This compound stock solution.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.
-
Collect the supernatant (PPP), which will be used as a blank and for platelet count adjustment.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pipette adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2-5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a known concentration of this compound to the PRP and record the change in light transmission for 5-10 minutes.
-
Perform a dose-response curve to determine the EC₅₀.
-
Neutrophil Activation Assay (Respiratory Burst)
This protocol outlines the measurement of respiratory burst (production of reactive oxygen species) in isolated neutrophils upon stimulation with this compound using a fluorescent probe.
Materials:
-
Freshly isolated human neutrophils.
-
This compound stock solution.
-
Dihydrorhodamine 123 (DHR 123) or other suitable fluorescent probe.
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Cell Preparation:
-
Resuspend isolated neutrophils in buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Loading with Fluorescent Probe:
-
Incubate the neutrophil suspension with DHR 123 (e.g., at 1-5 µM) for 15-30 minutes at 37°C in the dark.
-
-
Stimulation:
-
Add various concentrations of this compound or PMA (positive control) to the cell suspension.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity using a flow cytometer (gating on the neutrophil population) or a fluorescence plate reader. An increase in fluorescence indicates an increase in reactive oxygen species production.
-
Generate a dose-response curve to determine the EC₅₀.
-
Vascular Permeability Assay (Evans Blue Dye Extravasation)
This in vivo protocol measures the increase in vascular permeability in response to this compound by quantifying the extravasation of Evans blue dye.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
This compound solution.
-
Evans blue dye solution (e.g., 2% in saline).
-
Anesthetic.
-
Spectrophotometer.
-
Surgical tools.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
-
Administration of this compound:
-
Administer this compound intravenously or via local injection into the tissue of interest.
-
-
Dye Injection:
-
Inject Evans blue dye intravenously (e.g., via the tail vein) at a specified time point relative to this compound administration.
-
-
Circulation and Perfusion:
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Perfuse the animal with saline to remove intravascular dye.
-
-
Tissue Harvesting and Dye Extraction:
-
Harvest the tissues of interest (e.g., heart, lungs, skin).
-
Weigh the tissue samples and incubate them in formamide to extract the extravasated Evans blue dye.
-
-
Quantification:
-
Measure the absorbance of the formamide extract at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of extravasated dye per gram of tissue using a standard curve.
-
Conclusion
This compound is a critical tool for elucidating the complex roles of PAF in the cardiovascular system. Its resistance to hydrolysis allows for controlled and sustained receptor activation, facilitating detailed mechanistic studies. By employing the standardized protocols and referencing the comparative quantitative data provided in this guide, researchers can effectively design and execute experiments to further unravel the contributions of PAF signaling to cardiovascular health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
An In-Depth Technical Guide to 2-Thio-PAF and Innate Immunity Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-PAF (1-O-hexadecyl-2-S-acetyl-2-thio-sn-glycero-3-phosphocholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Within the innate immune system, PAF is a key signaling molecule that activates various immune cells such as macrophages, neutrophils, and monocytes.
The defining structural feature of this compound is the substitution of the oxygen atom with a sulfur atom in the ester linkage at the sn-2 position of the glycerol (B35011) backbone. This modification renders the molecule resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme responsible for the rapid degradation of endogenous PAF. This stability makes this compound an invaluable tool for researchers studying the sustained effects of PAF receptor activation in biological systems. This guide provides a comprehensive technical overview of this compound, its interaction with the PAF receptor, and the subsequent signaling cascades it triggers in innate immune cells.
Core Signaling Pathways Activated by this compound
As a stable PAF receptor (PAFR) agonist, this compound initiates the same downstream signaling pathways as endogenous PAF. The PAFR is a G-protein coupled receptor (GPCR) expressed on the surface of numerous innate immune cells.[1] The binding of this compound to the PAFR triggers a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq and Gi families.
G-Protein and Phospholipase C (PLC) Activation
Upon activation by the this compound-bound PAFR, the Gαq subunit dissociates and activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the rapid release of stored calcium ions (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
This initial signaling cascade is fundamental to many of the subsequent cellular responses.
Activation of MAPK and NF-κB Pathways
The activation of the PAFR by this compound also leads to the engagement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response in innate immune cells.
-
MAPK Pathway: The increase in intracellular calcium and the activation of PKC contribute to the phosphorylation and activation of a cascade of kinases, including ERK, p38, and JNK. These MAPKs, in turn, phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression.
-
NF-κB Pathway: PAFR activation triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Quantitative Data on this compound Activity
While extensive quantitative data on the effects of this compound on human innate immune cells is limited in the literature, its potency relative to native PAF has been characterized. This comparison is crucial for designing experiments and interpreting results.
| Parameter | Agonist | Cell Type/Assay | Potency Comparison | Reference |
| Agonist Potency | This compound | Guinea Pig Macrophage Activation | Comparable to PAF C16 | [1] |
| Agonist Potency | This compound | Rabbit Platelet Aggregation | Comparable to PAF C18 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on innate immune cells. These protocols are based on standard immunological techniques and can be adapted for specific research questions.
Measurement of Cytokine Production by ELISA
This protocol describes how to measure the secretion of pro-inflammatory cytokines, such as TNF-α or IL-6, from monocytes or macrophages following stimulation with this compound.
Methodology:
-
Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
To obtain monocytes, use positive or negative selection methods (e.g., magnetic-activated cell sorting [MACS] with anti-CD14 beads).
-
Alternatively, differentiate monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF for 5-7 days.
-
Plate the cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
-
Cell Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the desired final concentrations in culture medium.
-
Remove the culture medium from the cells and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the solvent).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Western Blotting for NF-κB Activation
This protocol details the detection of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus in the human monocytic cell line THP-1.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells at a density of 1 x 10^6 cells/mL and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform nuclear and cytoplasmic extraction using a commercial kit or a buffer-based protocol. Ensure protease and phosphatase inhibitors are included.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal protein loading.
-
Flow Cytometry for Neutrophil Activation Markers
This protocol describes the use of flow cytometry to quantify the expression of cell surface activation markers, such as CD11b and CD66b, on human neutrophils stimulated with this compound.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran (B179266) sedimentation).
-
Perform a brief hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).
-
-
Cell Stimulation:
-
Aliquot 1 x 10^6 neutrophils per tube.
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Antibody Staining:
-
Stop the stimulation by adding ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in FACS buffer containing fluorescently conjugated antibodies against neutrophil surface markers (e.g., anti-CD11b-FITC, anti-CD66b-PE, and a viability dye).
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the live neutrophil population based on forward and side scatter characteristics and viability dye exclusion.
-
Quantify the median fluorescence intensity (MFI) or the percentage of positive cells for CD11b and CD66b to assess the level of activation.
-
Conclusion
This compound serves as a potent and stable agonist of the PAF receptor, making it an essential tool for investigating the role of PAF in innate immunity. By activating the PAFR, this compound triggers a cascade of intracellular signaling events in innate immune cells, including the activation of PLC, MAPK, and NF-κB pathways. These signaling events culminate in a variety of pro-inflammatory responses, such as the production of cytokines and the upregulation of cell surface activation markers. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore the intricate role of PAF signaling in health and disease, and to evaluate the potential of targeting this pathway for therapeutic intervention. Further research focusing on the precise quantitative effects of this compound on human primary innate immune cells will continue to enhance our understanding of its biological functions.
References
Methodological & Application
Application Notes and Protocols for the 2-Thio-PAF Colorimetric Assay for PAF Acetylhydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is tightly regulated by PAF acetylhydrolase (PAF-AH), an enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it inactive.[1] Given the critical role of PAF-AH in modulating inflammatory responses, it has emerged as a significant therapeutic target for a range of diseases.
The 2-Thio-PAF colorimetric assay is a robust and convenient method for measuring the activity of PAF acetylhydrolase. This assay is particularly valuable for screening potential inhibitors of PAF-AH, a crucial step in the drug development process. The principle of the assay is based on the enzymatic hydrolysis of a synthetic substrate, this compound, by PAF-AH. This reaction releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified by measuring its absorbance at or near 412 nm.
Principle of the Assay
The this compound colorimetric assay is a straightforward and reliable method for determining PAF-AH activity. The enzymatic reaction proceeds as follows:
-
Enzymatic Hydrolysis: PAF acetylhydrolase cleaves the acetyl group from the synthetic substrate, 1-O-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine (this compound).
-
Color Development: The free thiol group generated in the first step reacts with DTNB.
-
Spectrophotometric Detection: The resulting colored product is measured using a spectrophotometer. The rate of color development is directly proportional to the PAF-AH activity.
Data Presentation
Table 1: Typical 96-Well Plate Setup for Inhibitor Screening
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 |
| Blank | 10 µL Assay Buffer | 200 µL this compound | 10 µL Vehicle | 10 µL DTNB |
| 100% Initial Activity | 10 µL PAF-AH | 200 µL this compound | 10 µL Vehicle | 10 µL DTNB |
| Inhibitor Sample | 10 µL PAF-AH | 200 µL this compound | 10 µL Inhibitor | 10 µL DTNB |
Table 2: Example of Inhibitor Screening Data
| Inhibitor | Concentration (nM) | % Inhibition |
| MAFP | 10 | 15.2 |
| 50 | 48.9 | |
| 100 | 75.6 | |
| 250 | 92.3 | |
| 500 | 98.1 | |
| IC₅₀ | ~50 |
MAFP (Methyl arachidonyl fluorophosphonate) is a known inhibitor of PAF-AH.
Experimental Protocols
This section provides a detailed methodology for performing the this compound colorimetric assay. The protocol is adapted from commercially available kits and is suitable for screening potential PAF-AH inhibitors.
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer, typically 0.1 M Tris-HCl, pH 7.2. For extracellular PAF-AH, the buffer may be supplemented with 1 mM EGTA.
-
DTNB Reagent: Reconstitute lyophilized DTNB with HPLC-grade water to a final concentration of 10 mg/mL.
-
This compound Substrate: The substrate is often supplied in an ethanolic solution. Evaporate the ethanol (B145695) under a gentle stream of nitrogen and reconstitute the this compound in the assay buffer to the desired final concentration (e.g., 400 µM).
-
PAF-AH Enzyme: Reconstitute the lyophilized enzyme with the assay buffer to the recommended concentration.
-
Inhibitor Stocks: Dissolve inhibitor compounds in a suitable solvent, such as DMSO, to prepare concentrated stock solutions.
Assay Procedure
-
Plate Setup: Add the appropriate reagents to a 96-well microplate as outlined in Table 1.
-
Initiate Reaction: Add 10 µL of the PAF-AH enzyme solution to the "100% Initial Activity" and "Inhibitor Sample" wells. Do not add enzyme to the "Blank" wells.
-
Incubation: Shake the plate gently for 30 seconds to ensure thorough mixing and incubate at 25°C for 20 minutes.
-
Develop Color: Add 10 µL of the DTNB reagent to all wells.
-
Read Absorbance: Shake the plate again and measure the absorbance at 405-414 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula:
% Inhibition = [(Absorbance of 100% Initial Activity - Absorbance of Inhibitor Sample) / Absorbance of 100% Initial Activity] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: PAF Signaling Pathway and the Role of PAF Acetylhydrolase.
Experimental Workflow
Caption: Experimental Workflow for the this compound Colorimetric Assay.
References
Practical Applications of 2-Thio-PAF in Lipid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thio-PAF is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] The key structural difference in this compound is the substitution of the ester linkage at the sn-2 position with a thioester bond. This modification makes it a valuable tool in lipid research for two primary reasons: its utility as a substrate for PAF acetylhydrolase (PAF-AH) and its function as a PAF receptor agonist.[1] These application notes provide detailed protocols and data for the use of this compound in key experimental settings.
Application 1: A Substrate for Colorimetric Assay of PAF Acetylhydrolase (PAF-AH) Activity
PAF-AH is an enzyme that inactivates PAF by hydrolyzing the acetyl group at the sn-2 position.[2] Dysregulation of PAF-AH activity has been implicated in various inflammatory diseases. This compound serves as an excellent substrate for a colorimetric assay to measure PAF-AH activity in various biological samples.[1] The hydrolysis of the thioester bond in this compound by PAF-AH releases a free thiol group, which can be detected spectrophotometrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB).[3]
Quantitative Data: PAF Acetylhydrolase Assay
| Parameter | Value | Source |
| Assay Principle | Colorimetric detection of free thiols released from this compound | [3] |
| Substrate | This compound | [1] |
| Detection Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | [3] |
| Wavelength for Detection | 405-414 nm | [3] |
| Assay Range | 0.02 - 0.2 µmol/min/mL of PAF-AH activity | Abcam ab133088 |
Experimental Protocol: Colorimetric PAF-AH Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab133088, Cayman Chemical 760901).
Materials:
-
This compound substrate solution
-
DTNB reagent
-
Assay Buffer (e.g., Tris-HCl, pH 7.2)
-
Biological sample (e.g., plasma, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the this compound substrate solution in Assay Buffer to the desired final concentration.
-
Prepare the DTNB reagent solution in Assay Buffer.
-
-
Sample Preparation:
-
Prepare biological samples (e.g., plasma, serum, cell or tissue lysates) in Assay Buffer. If necessary, dilute the samples to ensure the PAF-AH activity falls within the assay's linear range.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
DTNB solution
-
Sample (or PAF-AH standard for a standard curve)
-
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately mix the contents of the wells.
-
Measure the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
Determine the PAF-AH activity using the molar extinction coefficient of the colored product (TNB). The activity is typically expressed in µmol/min/mL or U/mL.
-
Experimental Workflow: PAF-AH Assay
Caption: Workflow for the colorimetric PAF-AH assay using this compound.
Application 2: PAF Receptor Agonist in Platelet Aggregation and Macrophage Activation Studies
This compound acts as a potent agonist of the PAF receptor, mimicking the biological effects of endogenous PAF.[1] Its potency is reported to be comparable to that of PAF C18 in rabbit platelet aggregation and PAF C16 in the activation of guinea pig macrophages.[1] This makes it a useful tool for studying PAF receptor-mediated signaling pathways and cellular responses.
Quantitative Data: this compound as a PAF Receptor Agonist
| Cellular Response | Model System | Potency Comparison | Source |
| Platelet Aggregation | Rabbit Platelets | Comparable to PAF C18 | [1] |
| Macrophage Activation | Guinea Pig Macrophages | Comparable to PAF C16 | [1] |
Experimental Protocol: Platelet Aggregation Assay
This protocol is a general guide for light transmission aggregometry (LTA).
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Prepare PPP by centrifuging a portion of the PRP at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
-
Aggregation Measurement:
-
Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate.
-
Add a known concentration of this compound to the PRP to initiate aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
Repeat with different concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of this compound.
-
Plot the percentage of aggregation against the log of the this compound concentration to determine the EC50 value.
-
Experimental Protocol: Macrophage Activation Assay
This protocol outlines a general method for assessing macrophage activation by measuring the production of inflammatory mediators.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium and supplements
-
Reagents for measuring activation markers (e.g., ELISA kit for TNF-α or IL-6, Griess reagent for nitric oxide)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium and conditions until they reach the desired confluency.
-
-
Stimulation:
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
-
Measurement of Activation Markers:
-
Collect the cell culture supernatants.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA.
-
Alternatively, measure the production of nitric oxide (NO) in the supernatants using the Griess assay.
-
-
Data Analysis:
-
Quantify the levels of the activation markers for each concentration of this compound.
-
Generate dose-response curves to determine the EC50 for the induction of each marker.
-
Signaling Pathway of this compound as a PAF Receptor Agonist
As a PAF analog, this compound is expected to activate the same signaling pathways as PAF upon binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).
Caption: Signaling pathway activated by this compound via the PAF receptor.
Conclusion
This compound is a versatile tool for lipid researchers. Its primary application lies in the reliable and convenient measurement of PAF acetylhydrolase activity through a colorimetric assay. Additionally, its function as a stable PAF receptor agonist allows for the investigation of PAF-mediated signaling and cellular responses in a controlled manner. The detailed protocols and data presented here provide a foundation for the effective utilization of this compound in studies related to inflammation, thrombosis, and other PAF-associated biological processes.
References
Application Notes and Protocols for 2-Thio-PAF in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Thio-PAF as a substrate in enzyme kinetic studies of Platelet-Activating Factor Acetylhydrolase (PAF-AH). This document outlines the underlying principles, detailed experimental protocols, and data interpretation, supported by visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound and PAF Acetylhydrolase
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] The biological activity of PAF is tightly regulated by its synthesis and degradation. PAF acetylhydrolase (PAF-AH) is the key enzyme responsible for the inactivation of PAF through the hydrolysis of the acetyl group at the sn-2 position of the glycerol (B35011) backbone.[1][2]
This compound (1-O-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine) is a synthetic analog of PAF that serves as an excellent substrate for PAF-AH.[3] In this compound, the oxygen atom in the sn-2 acetyl ester linkage is replaced by a sulfur atom. Upon enzymatic hydrolysis by PAF-AH, a free thiol group is released. This thiol can then be detected colorimetrically, most commonly using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the thiol with DTNB produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm. This chromogenic assay provides a continuous and convenient method for monitoring PAF-AH activity.
Quantitative Data: Enzyme Kinetics of PAF Acetylhydrolase
The following table summarizes the apparent kinetic parameters for PAF acetylhydrolase. It is important to note that kinetic constants can vary depending on the enzyme source, purity, substrate, and assay conditions.
| Enzyme Source | Lipoprotein Association | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) | Notes |
| Human Plasma | Lipoprotein (a) - Isoform F | 117 ± 9 | 94 ± 5 | Kinetic constants were determined for Lp(a)-associated PAF-AH.[4] |
| Human Plasma | Lipoprotein (a) - Isoform S2/S3 | 36 ± 9 | 25 ± 5 | Kinetic constants were determined for Lp(a)-associated PAF-AH.[4] |
Inhibitor Data:
| Inhibitor | IC50 | Enzyme Source | Assay Substrate |
| Methyl arachidonyl fluorophosphonate (MAFP) | 250 nM | Human Plasma PAF-AH | This compound |
Signaling Pathway
PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[1][5][6] Activation of the PAFR can trigger multiple intracellular signaling cascades through the coupling to different G proteins, primarily Gq and Gi.[5]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gi Pathway: Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
These signaling events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and chemotaxis.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
Principle of the Assay
The PAF-AH assay using this compound is a colorimetric method for determining the activity of the enzyme. PAF-AH catalyzes the hydrolysis of the thioester bond in this compound, releasing a free thiol. This thiol reacts with DTNB (Ellman's reagent) to produce the yellow-colored TNB anion, which is quantified by measuring the increase in absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the PAF-AH activity.
Materials and Reagents
-
This compound substrate
-
PAF Acetylhydrolase (purified or in biological samples like plasma, cell lysates)
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Inhibitors (optional, for inhibitor screening)
Experimental Workflow
The following diagram illustrates the general workflow for a PAF-AH enzyme kinetics experiment using this compound.
Caption: Experimental Workflow for PAF-AH Assay.
Detailed Protocol for PAF-AH Activity Measurement
This protocol is adapted from commercially available assay kits and may require optimization for specific experimental conditions.[7][8]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2).
-
Reconstitute this compound substrate in the Assay Buffer to the desired concentration. The final concentration in the assay is typically in the micromolar range. For kinetic studies, a range of concentrations bracketing the Km should be prepared.
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare the enzyme sample. This may be purified PAF-AH or a biological sample such as plasma or cell lysate. Dilute the enzyme in Assay Buffer to a concentration that yields a linear rate of reaction over the desired time course.
-
-
Assay Procedure:
-
Set up a 96-well microplate. Include wells for blanks (no enzyme), controls (no inhibitor), and test samples (with or without inhibitors).
-
To each well, add the appropriate volume of Assay Buffer.
-
Add the enzyme solution to the appropriate wells. For blank wells, add an equal volume of Assay Buffer.
-
If screening for inhibitors, add the inhibitor solution to the test wells and an equal volume of solvent to the control and blank wells.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the components to equilibrate.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately start monitoring the absorbance at 405-414 nm in a microplate reader. Readings can be taken in kinetic mode (e.g., every minute for 10-30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For kinetic assays, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
For endpoint assays, subtract the initial absorbance from the final absorbance and divide by the incubation time.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the control and sample wells.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for TNB at 412 nm is approximately 13,600 M-1cm-1 to 14,150 M-1cm-1. The path length (l) depends on the volume in the microplate well.
-
Enzyme activity is typically expressed in units such as nmol of substrate hydrolyzed per minute per mg of protein (nmol/min/mg).
-
-
Determine Kinetic Constants:
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
For inhibitor studies, perform the assay with a fixed substrate concentration and varying inhibitor concentrations to determine the IC50. To determine the inhibition constant (Ki), assays should be performed with multiple substrate and inhibitor concentrations, and the data can be analyzed using methods such as Dixon or Lineweaver-Burk plots.
-
Troubleshooting
-
High Background Absorbance: This may be due to the presence of other thiol-containing compounds in the sample or incomplete dissolution of the substrate. Ensure all reagents are properly dissolved and consider including a sample blank (sample without substrate).
-
Non-linear Reaction Rate: This could be caused by substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a shorter reaction time.
-
Low Signal: The enzyme activity in the sample may be too low. Consider concentrating the sample or using a longer incubation time (if the reaction remains linear).
By following these guidelines and protocols, researchers can effectively utilize this compound as a substrate for the detailed kinetic characterization of PAF acetylhydrolase and for the screening and evaluation of potential inhibitors.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAF-acetylhydrolase activity of Lp(a) before and during Cu(2+)-induced oxidative modification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Measuring Platelet-Activating Factor Acetylhydrolase (PAF-AH) Activity with 2-Thio-PAF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2), is a key enzyme in the metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation, allergic reactions, and thrombosis. PAF-AH catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, converting it to the biologically inactive lyso-PAF.[1] Given its role in various pathological processes, the measurement of PAF-AH activity is crucial for basic research and the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the robust and convenient measurement of PAF-AH activity using the chromogenic substrate 1-O-hexadecyl-2-thioacetyl-sn-glycero-3-phosphocholine (2-Thio-PAF). This method relies on the enzymatic cleavage of the thioester bond in this compound by PAF-AH, which releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the colored product 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically.
Principle of the Assay
The enzymatic reaction at the core of this assay is a two-step process. First, PAF-AH hydrolyzes the acetyl group from the sn-2 position of this compound. The resulting free thiol group on lyso-thio-PAF then reacts with DTNB, leading to a measurable color change. The rate of color formation is directly proportional to the PAF-AH activity in the sample.
Key Quantitative Data
The following tables summarize important quantitative data relevant to the PAF-AH activity assay using this compound.
Table 1: Enzyme Kinetics of PAF-AH
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Apparent Km | 117 ± 9 µM | Lipoprotein(a) isoform F | PAF | [2] |
| Apparent Vmax | 94 ± 5 nmol/mg protein/min | Lipoprotein(a) isoform F | PAF | [2] |
| Apparent Km | 36 ± 9 µM | Lipoprotein(a) isoform S2/S3 | PAF | [2] |
| Apparent Vmax | 25 ± 5 nmol/mg protein/min | Lipoprotein(a) isoform S2/S3 | PAF | [2] |
Table 2: Inhibitor Potency against Human Plasma PAF-AH
| Inhibitor | IC50 | Assay Conditions | Reference |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | 250 nM | Assay using this compound as substrate | [3] |
Experimental Protocols
Protocol 1: Measurement of PAF-AH Activity in Biological Samples
This protocol is designed for the kinetic measurement of PAF-AH activity in various samples such as plasma, serum, cell lysates, and tissue homogenates.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
PAF-AH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
This compound substrate solution
-
DTNB (Ellman's Reagent) solution
-
Purified water (HPLC-grade)
-
Biological sample (e.g., plasma, cell lysate)
-
Positive Control (e.g., recombinant human PAF-AH)
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Collect blood with an anticoagulant (e.g., heparin, citrate). Centrifuge at 700-1,000 x g for 10 minutes at 4°C. Collect the plasma (upper layer) and store on ice or at -80°C.[4]
-
Cell Lysates: Harvest cells and homogenize or sonicate in cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cellular debris. The supernatant is the cell lysate.[4]
-
Tissue Homogenates: Homogenize tissue in 5-10 volumes of cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the tissue homogenate.[4]
-
-
Assay Setup: Prepare the following reactions in a 96-well plate. It is recommended to perform all measurements in triplicate.
| Well Type | Reagent | Volume |
| Sample | Sample (e.g., plasma, lysate) | 10 µL |
| DTNB Solution | 10 µL | |
| Assay Buffer | 5 µL | |
| Positive Control | Recombinant PAF-AH | 10 µL |
| DTNB Solution | 10 µL | |
| Assay Buffer | 5 µL | |
| Blank (No Enzyme) | Assay Buffer | 15 µL |
| DTNB Solution | 10 µL |
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow any free thiols in the samples to react with DTNB.
-
Initiate Reaction: Add 200 µL of the this compound substrate solution to all wells.
-
Kinetic Measurement: Immediately start reading the absorbance at 405-414 nm every minute for at least 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Subtract the rate of the blank from the rates of the samples and the positive control.
-
Calculate PAF-AH activity using the following formula: Activity (nmol/min/mL) = (ΔAbs/min * Assay Volume (mL)) / (Extinction Coefficient * Sample Volume (mL) * Pathlength (cm)) * 10^6
-
The molar extinction coefficient for TNB is approximately 13,600 M-1cm-1 at 412 nm. This may need to be adjusted based on the specific wavelength and plate reader used.
-
-
Protocol 2: Screening for PAF-AH Inhibitors
This protocol is adapted for high-throughput screening of potential PAF-AH inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
Procedure:
-
Assay Setup: Prepare the following reactions in a 96-well plate.
| Well Type | Reagent | Volume |
| 100% Activity | Recombinant PAF-AH | 10 µL |
| Solvent Control | 10 µL | |
| Assay Buffer | 5 µL | |
| Inhibitor | Recombinant PAF-AH | 10 µL |
| Test Compound | 10 µL | |
| Assay Buffer | 5 µL | |
| Blank (No Enzyme) | Assay Buffer | 15 µL |
| Solvent Control | 10 µL |
-
Pre-incubation with Inhibitor: Add 10 µL of DTNB solution to all wells. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 200 µL of the this compound substrate solution to all wells.
-
Endpoint Measurement: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 25°C. Read the absorbance at 405-414 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (AbsInhibitor / Abs100% Activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for measuring PAF-AH activity.
Caption: Simplified PAF-AH signaling pathway.
References
- 1. PAF-acetylhydrolase activity of Lp(a) before and during Cu(2+)-induced oxidative modification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols: High-Throughput Screening for PAF Acetylhydrolase Inhibitors Using a 2-Thio-PAF-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that mediates a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Its actions are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[1][2][3] The biological activity of PAF is tightly regulated by PAF acetylhydrolase (PAF-AH), an enzyme that inactivates PAF through hydrolysis of the acetyl group at the sn-2 position.[4] Given the role of PAF in various inflammatory diseases, the modulation of its signaling pathway, either by targeting the PAF receptor or by inhibiting its synthesis or enhancing its degradation, presents a promising therapeutic strategy.[5] This document provides a detailed protocol for a high-throughput screening assay to identify inhibitors of PAF acetylhydrolase (PAF-AH) using 2-thio PAF as a chromogenic substrate.
2-thio PAF is a synthetic analog of PAF where the acetyl group at the sn-2 position is attached via a thioester bond.[6] It serves as a substrate for PAF-AH.[6][7] The enzymatic hydrolysis of 2-thio PAF by PAF-AH releases a free thiol group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance.[8][9][10] The intensity of the color is directly proportional to the PAF-AH activity, allowing for the screening of potential inhibitors.
Signaling Pathway Overview
The binding of PAF to its receptor (PAF-R) on the cell surface initiates a cascade of intracellular signaling events. PAF-R is coupled to Gq and Gi proteins.[11] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] These signaling pathways ultimately result in various cellular responses, including inflammation, platelet aggregation, and immune cell activation.[11][12]
References
- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-thio-PAF: Significance and symbolism [wisdomlib.org]
- 8. content.abcam.com [content.abcam.com]
- 9. PAF Acetylhydrolase Inhibitor Screening Assay Kit - 1 ea | luchtwegportaal [luchtwegportaal.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-Thio-PAF in Cell Lysate and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Thio-Platelet-Activating Factor (2-Thio-PAF) in cell lysate and plasma samples. This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF) that acts as a potent agonist of the PAF receptor (PAFR) and serves as a substrate for the enzyme PAF acetylhydrolase (PAF-AH).[1] These characteristics make it a valuable tool for studying PAF-mediated signaling pathways and for quantifying PAF-AH activity in various biological matrices.
Section 1: Overview and Properties of this compound
This compound (1-O-hexadecyl-2-acetyl-thio-sn-glyceryl-3-phosphorylcholine) is an isosteric analog of PAF where the ester linkage at the sn-2 position is replaced by a thioester bond. This modification confers resistance to hydrolysis by certain phospholipases while maintaining its ability to bind and activate the PAF receptor.[1] Its potency as a PAFR agonist is comparable to that of PAF C18 in rabbit platelet aggregation and PAF C16 in the activation of guinea pig macrophages.[1] Furthermore, the thioester bond at the sn-2 position makes this compound a specific substrate for PAF-AH, which hydrolyzes the acetyl group. This property is exploited in colorimetric assays to measure PAF-AH activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₄NO₆PS | [2] |
| Molecular Weight | 539.8 g/mol | [2] |
| Appearance | Provided as a solution in ethanol | [2] |
| Solubility | >25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2) | [2] |
| Storage | Store at -80°C for long-term stability (≥ 2 years) | [2] |
Section 2: PAF Receptor Signaling Pathway
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding to agonists like PAF or this compound, initiates a cascade of intracellular signaling events.[3] These pathways are integral to various physiological and pathological processes, including inflammation, immune responses, and oncogenesis.[3] The activation of PAFR leads to the stimulation of multiple phospholipases (C, D, and A₂), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system.[3]
Section 3: Application in Cell Lysates
PAF Receptor Activation Studies in Cultured Cells
This compound can be used to stimulate cultured cells expressing the PAF receptor to study downstream signaling events. The following is a general protocol for cell stimulation and subsequent lysate preparation for analysis (e.g., by Western blot).
Experimental Workflow for Cell Stimulation and Lysis
References
Application Notes and Protocols for Studying Lysophospholipase II (LYPLA2) Activity Using 2-Thio-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophospholipase II (LYPLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the metabolism of platelet-activating factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. LYPLA2 catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. Consequently, the modulation of LYPLA2 activity presents a promising therapeutic target for various inflammatory diseases.
2-Thio-PAF is a synthetic analog of PAF that serves as an excellent substrate for LYPLA2.[1] The hydrolysis of the thioester bond in this compound by LYPLA2 releases a free thiol group. This thiol can then react with a chromogenic reagent, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically. This colorimetric assay provides a straightforward and reliable method for determining LYPLA2 activity and for screening potential inhibitors.
These application notes provide a comprehensive overview, detailed protocols, and relevant data for utilizing this compound to study LYPLA2 activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |
| CAS Number | 96801-55-7 |
| Molecular Formula | C₂₆H₅₄NO₆PS |
| Formula Weight | 539.8 g/mol |
| Purity | ≥98% |
| Formulation | A solution in ethanol (B145695) (e.g., 25 mg/ml) |
| Solubility | >25 mg/ml in DMF and DMSO; >50 mg/ml in PBS (pH 7.2) |
| Storage | -80°C |
| Stability | ≥ 2 years |
Table 2: Kinetic Parameters of Human LYPLA2 with this compound
| Parameter | Value |
| Km (Michaelis-Menten constant) | Data not consistently available in publicly accessible literature |
| Vmax (Maximum velocity) | Data not consistently available in publicly accessible literature |
| Note: The final concentration of this compound in many commercial assay kits is 348 µM. |
Table 3: IC₅₀ Values of Selected LYPLA2 Inhibitors (Determined using this compound Assay)
| Inhibitor | IC₅₀ (nM) | Organism/Source |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | ~500 | Human Coronary Artery Endothelial Cells |
| Compound 14c (a pyrimidone derivative) | Specific value from this compound assay not provided, but potent inhibition demonstrated | Recombinant Human Lp-PLA2 |
| Darapladib | Data from this compound assay not consistently available | |
| Pafurenone | Data from this compound assay not consistently available |
Note: IC₅₀ values are highly dependent on assay conditions, including substrate concentration. The values presented are indicative and may vary between studies.
Experimental Protocols
Protocol 1: Colorimetric Assay for LYPLA2 Activity using this compound and DTNB
This protocol is adapted from commercially available PAF Acetylhydrolase Assay Kits.
A. Materials and Reagents:
-
This compound (Substrate)
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
Purified LYPLA2 enzyme or biological sample containing LYPLA2 (e.g., cell lysate, plasma)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
(Optional) LYPLA2 inhibitor for inhibitor screening studies
B. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer with a pH of 7.2. For extracellular PAF-AH, the buffer may contain 1 mM EGTA.
-
This compound Substrate Solution: If starting with this compound in ethanol, evaporate the ethanol under a gentle stream of nitrogen. Reconstitute the this compound in the Assay Buffer to the desired final concentration (e.g., 400 µM for a final assay concentration of 348 µM). Vortex until the solution is clear.
-
DTNB Solution: Reconstitute DTNB in the Assay Buffer or water to a stock concentration (e.g., 10 mM).
-
Enzyme/Sample Preparation: Dilute the purified LYPLA2 or biological sample in the Assay Buffer to a concentration that will yield a linear rate of reaction over the desired time course.
C. Assay Procedure:
-
Plate Setup:
-
Sample Wells: Add the biological sample or purified enzyme to the wells.
-
Inhibitor Wells (Optional): Add the sample/enzyme and the inhibitor. Include a solvent control.
-
Background Wells: Add Assay Buffer instead of the enzyme/sample.
-
-
Reaction Initiation: Add the this compound Substrate Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 225 µl).
-
Incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Color Development: Add the DTNB solution to each well to stop the reaction and develop the color.
-
Absorbance Measurement: Read the absorbance of each well at 405-414 nm using a microplate reader.
D. Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the sample and inhibitor wells.
-
Calculate the rate of the reaction (e.g., in µmol/min/ml) using the Beer-Lambert law and the extinction coefficient of the colored product (TNB²⁻), which is approximately 13,600 M⁻¹cm⁻¹.
-
For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for 2-Thio-PAF Induced Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Thio-PAF is a stable, synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis.[1] As a PAF receptor agonist, this compound is a valuable tool for studying PAF-mediated signaling pathways and for the screening and characterization of PAF receptor antagonists.[1] Its potency is comparable to that of PAF C-18 in inducing platelet aggregation in rabbit platelets.[1] These application notes provide a detailed protocol for inducing and measuring human platelet aggregation using this compound, primarily through Light Transmission Aggregometry (LTA), the gold standard method for platelet function testing.[2][3]
Data Presentation: Quantitative Analysis of PAF-Induced Platelet Aggregation
| Concentration of Synthetic PAF (µg/mL) | Approximate Molar Concentration (µM)* | Expected Platelet Aggregation (%) |
| 0.2 | 0.37 | Threshold for aggregation |
| 0.4 | 0.74 | Low to moderate aggregation |
| 0.8 | 1.48 | Moderate to high aggregation |
| 1.0 | 1.85 | High aggregation |
| 2.0 | 3.70 | Maximal aggregation |
*Calculations are based on an approximate molecular weight of 540 g/mol for synthetic PAF. Researchers should adjust concentrations based on the specific molecular weight of the this compound being used. It is recommended to perform a dose-response curve to determine the optimal concentration for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from human whole blood, a critical first step for LTA.[2][6]
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio)
-
Centrifuge
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Blood Collection: Collect human venous blood into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.
-
Sample Handling: Process the blood within one hour of collection. Keep the blood at room temperature (20-24°C) to prevent platelet activation.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a sterile polypropylene tube. Avoid disturbing the buffy coat.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes at room temperature. This will pellet the remaining cellular components.
-
PPP Collection: Carefully aspirate the supernatant (PPP) and transfer it to a separate sterile polypropylene tube.
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting the PRP with PPP.
Protocol 2: this compound Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation induced by this compound using an LTA instrument.[2][7]
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO, and then diluted in saline)
-
Saline (0.9% NaCl) or appropriate buffer
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer. Calibrate this as 100% light transmission (representing complete aggregation).
-
Pipette the same volume of PRP into another cuvette with a stir bar. Place this in a separate channel. Calibrate this as 0% light transmission (representing no aggregation).
-
-
Sample Preparation: Pipette the required volume of PRP into a fresh aggregometer cuvette containing a stir bar. Allow the PRP to equilibrate to 37°C for a few minutes with stirring.
-
Induction of Aggregation:
-
Add a small volume of the this compound working solution to the PRP cuvette to achieve the desired final concentration. The volume of the agonist added should be minimal to avoid significant dilution of the sample (typically 1-10 µL).
-
Simultaneously, start the data acquisition on the aggregometer.
-
-
Data Recording: Record the change in light transmission over time (typically for 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.
-
Data Analysis: The aggregometer software will generate an aggregation curve. The maximum percentage of aggregation is determined from this curve.
-
Dose-Response Curve: To determine the EC50 of this compound, repeat the assay with a range of this compound concentrations.
Mandatory Visualizations
Signaling Pathway of this compound in Platelets
Caption: Signaling cascade initiated by this compound binding to its receptor on the platelet membrane.
Experimental Workflow for LTA
Caption: Step-by-step workflow for preparing platelet samples and performing LTA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond | MDPI [mdpi.com]
- 4. Effect of platelet-activating factor (PAF) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting 2-Thio-PAF assay variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 2-Thio-PAF assay for the measurement of Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for measuring the activity of PAF Acetylhydrolase (PAF-AH). The assay utilizes a synthetic analog of PAF, this compound, as a substrate.[1][2] PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of this compound, releasing a free thiol group. This free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the PAF-AH activity in the sample.
Q2: What are the different isoforms of PAF-AH and does this assay detect all of them?
There are at least three types of PAF-AH in mammals: intracellular types I and II, and a plasma type.[3] The this compound assay can be used to measure the activity of both extracellular (plasma) and intracellular PAF-AH.[4] However, the assay conditions may need to be optimized for the specific isoform. For instance, cytosolic PAF-AH is sensitive to DTNB and EGTA, and an end-point assay may be more suitable than a continuous kinetic assay for this isoform.[4]
Q3: What types of samples can be used with this assay?
The this compound assay is suitable for a variety of biological samples, including:
-
Plasma and Serum: These samples contain the secreted, extracellular form of PAF-AH.[5]
-
Cell Lysates and Tissue Homogenates: These samples are used to measure intracellular PAF-AH activity.[6]
-
Purified Enzyme Preparations: The assay can be used to determine the activity of purified or recombinant PAF-AH.[6]
It is crucial that samples are free of particulates that could interfere with absorbance readings.[4]
Troubleshooting Guide
High Background Signal
Problem: The absorbance in my no-enzyme control wells is high.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound substrate. | Ensure the reconstituted this compound solution is clear by vortexing thoroughly. Undissolved substrate can lead to high background absorbance. |
| Contamination of reagents with thiols. | Use fresh, high-purity water and reagents. Avoid contamination of buffers and substrate with external thiol-containing compounds. |
| Non-enzymatic hydrolysis of this compound. | Prepare fresh DTNB reagent and protect it from light. Minimize the time between adding reagents and reading the plate. |
| Presence of reducing agents in the sample. | If your sample contains reducing agents like DTT, they will react with DTNB. It is recommended to remove these interfering substances by dialysis before performing the assay.[4] |
Low or No Signal
Problem: I am not observing an increase in absorbance in my sample wells.
| Possible Cause | Troubleshooting Step |
| Inactive or low PAF-AH activity in the sample. | Use the provided PAF-AH positive control to confirm that the assay is working correctly.[4] For unknown samples, it may be necessary to test several dilutions to ensure the activity is within the detection range of the assay. |
| Presence of PAF-AH inhibitors in the sample. | Samples containing known or suspected PAF-AH inhibitors will show reduced or no activity. Consider removing potential inhibitors through methods like dialysis.[4] |
| Incorrect assay buffer used for the sample type. | For cytosolic PAF-AH, which can be sensitive to EGTA, ensure you are using the appropriate assay buffer as specified in the protocol.[4] |
| Degraded this compound substrate or DTNB. | Store reconstituted this compound and DTNB at -20°C and use within the recommended time frame (typically within two weeks for the substrate).[7] Avoid repeated freeze-thaw cycles. |
| Incorrect wavelength used for measurement. | Ensure the plate reader is set to measure absorbance at or near 412 nm. |
Poor Reproducibility
Problem: I am seeing high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents and samples. |
| Inconsistent incubation times. | For kinetic assays, ensure that the plate reader measures all wells at consistent time intervals. For end-point assays, ensure the reaction is stopped at the same time for all wells. |
| Temperature fluctuations. | Perform the assay at a consistent temperature. PAF-AH activity is temperature-dependent. |
| Particulates in the sample. | Centrifuge samples to remove any precipitates or cellular debris before adding them to the assay plate.[4] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the kit instructions. Different buffers may be required for extracellular and intracellular PAF-AH.[4]
-
This compound Substrate: Evaporate the ethanol (B145695) from the this compound vial under a gentle stream of nitrogen. Reconstitute with the appropriate assay buffer to the desired concentration (e.g., 200 µM) and vortex until the solution is clear. Store on ice during use and at -20°C for long-term storage.
-
DTNB Reagent: Reconstitute DTNB with high-purity water. This solution is light-sensitive and should be stored on ice in the dark and used within a few hours.[7]
Sample Preparation
-
Plasma/Serum: These samples can often be diluted directly in the assay buffer. A starting dilution of 1:10 to 1:100 is recommended, with further optimization if necessary.
-
Cell Lysates/Tissue Homogenates: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes to pellet cellular debris and collect the supernatant for the assay. It may be necessary to concentrate dilute samples using a centrifuge concentrator with a molecular weight cut-off of 30,000.[4]
Assay Procedure (96-well plate format)
-
Prepare the plate:
-
Blank/No-Enzyme Control Wells: Add assay buffer and DTNB reagent.
-
Positive Control Wells: Add assay buffer, DTNB reagent, and the provided PAF-AH positive control.
-
Sample Wells: Add your prepared sample and DTNB reagent.
-
-
Initiate the reaction: Add the this compound substrate solution to all wells.
-
Measure absorbance:
-
Kinetic Assay: Immediately begin reading the absorbance at 412 nm every minute for 10-30 minutes.
-
End-point Assay: Incubate the plate for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C). Stop the reaction if necessary and read the final absorbance at 412 nm.
-
Data Analysis
-
Subtract the absorbance of the blank/no-enzyme control from all other readings.
-
For kinetic assays, determine the rate of reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the PAF-AH activity using the following formula:
Activity (nmol/min/mL) = (ΔA/min x Total Assay Volume (mL)) / (Extinction Coefficient of TNB x Sample Volume (mL) x Light Pathlength (cm))
The extinction coefficient for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.
Data Presentation
Table 1: Typical PAF-AH Activity in Human Plasma
| Parameter | Value | Reference |
| Mean Enzymatic Activity | 29.7 ± 1.0 nmol/min/mL | [6] |
| Intra-assay CV | 3.5% |
Table 2: Assay Performance Characteristics
| Parameter | Value | Notes |
| Detection Range | 0.02 to 0.2 µmol/min/mL | Equivalent to an absorbance increase of 0.01 to 0.1 per minute. |
| Substrate Concentration | 50 µM or higher | Saturating concentration for maximal PAF hydrolysis.[6] |
| Assay Linearity | Up to at least 10 µg of plasma protein | The assay is linear with respect to the amount of enzyme added within this range.[6] |
Visualizations
Caption: Workflow for the this compound assay.
Caption: Simplified PAF signaling pathway.[7][8][9][10]
Caption: Troubleshooting logic for this compound assay variability.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 2-Thio-PAF Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2-Thio-PAF in in vitro experiments. It is designed to help you determine the optimal concentration for your specific cell type and assay, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). It functions as a PAF receptor agonist, meaning it binds to and activates the PAF receptor (PAF-R) to initiate downstream signaling pathways.[1] Because it contains a stable thioester bond at the sn-2 position, it is resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme that rapidly degrades natural PAF. This stability makes it an ideal tool for in vitro studies where sustained PAF receptor activation is required.
Q2: What is the expected potency of this compound?
The potency of this compound is reported to be comparable to that of natural PAF variants. Specifically, its activity is similar to PAF C-18 in inducing rabbit platelet aggregation and to PAF C-16 in activating guinea pig macrophages.[1] Natural PAF is a highly potent lipid mediator, typically eliciting cellular responses in the picomolar to nanomolar concentration range.
Q3: What is a good starting concentration for a dose-response experiment?
Given that this compound's potency is comparable to natural PAF, which is active at very low concentrations, it is crucial to start with a wide concentration range. A recommended starting range for an initial dose-response experiment is 100 pM to 1 µM . This broad range will help identify the active concentration window for your specific cell type and endpoint (e.g., calcium influx, cytokine release, cell migration).
Q4: How should I prepare and store this compound?
Proper handling is critical for maintaining the integrity of this compound. Refer to the tables below for detailed solubility and storage information. It is typically supplied as a solution in ethanol (B145695).[1] For cell culture experiments, prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. Further dilute this stock solution in your cell culture medium or assay buffer to the final desired concentrations immediately before use. Ensure the final solvent concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
Q5: Besides being an agonist, does this compound have other uses?
Yes. Due to its structure, this compound is widely used as a chromogenic substrate in colorimetric assays to measure the activity of the PAF-AH enzyme.[1] When PAF-AH hydrolyzes the thioester bond, it releases a free thiol group that can be detected with Ellman's reagent (DTNB).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No cellular response observed at any concentration. | 1. Cell type does not express PAF-R: The target cells may lack sufficient PAF receptor expression. 2. Concentration range is too low: The concentrations tested may be below the activation threshold for your specific system. 3. Degraded this compound: Improper storage or handling may have compromised the compound's activity. 4. Assay endpoint is inappropriate: The chosen readout (e.g., a specific cytokine) may not be downstream of PAF-R signaling in your cell type. | 1. Confirm PAF-R Expression: Verify receptor expression via RT-qPCR, Western blot, or flow cytometry. Include a positive control cell line known to express PAF-R. 2. Expand Concentration Range: Test a wider range of concentrations, up to 10 µM. 3. Use Fresh Aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Choose a Proximal Readout: Measure a more direct and rapid downstream event, such as intracellular calcium mobilization, which is a hallmark of PAF-R activation. |
| High cell death or cytotoxicity observed. | 1. Concentration is too high: Excessive PAF-R stimulation can lead to excitotoxicity or apoptosis in some cell types. 2. Solvent toxicity: The concentration of the solvent (e.g., ethanol, DMSO) in the final culture volume may be too high. 3. Off-target effects: At very high concentrations, the compound may have non-specific effects. | 1. Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range (See Protocol 2). 2. Check Solvent Concentration: Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. 3. Lower the Concentration Range: Focus on the lower end of the dose-response curve where the specific PAF-R-mediated effect is observed without compromising cell viability. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell state: Variations in cell passage number, density, or growth phase can alter receptor expression and signaling capacity. 2. Inaccurate dilutions: Errors in preparing serial dilutions can lead to significant variability. 3. Variable incubation times: The kinetics of the cellular response can be rapid; inconsistent timing can affect results. | 1. Standardize Cell Culture: Use cells within a consistent passage number range, seed at the same density, and treat them at the same stage of confluence. 2. Prepare Fresh Serial Dilutions: Prepare fresh dilutions for each experiment from a master stock. Use calibrated pipettes. 3. Maintain Precise Timing: Use a multichannel pipette or automated liquid handler for simultaneous addition of this compound. For kinetic assays, ensure reading intervals are consistent. |
Quantitative Data Summary
Table 1: Solubility & Storage Information
| Parameter | Details | Source |
| Molecular Formula | C₂₆H₅₄NO₆PS | [1] |
| Formula Weight | 539.8 g/mol | [1] |
| Supplied Formulation | Typically a solution in ethanol (e.g., 25 mg/ml) | [1] |
| Solubility | >25 mg/ml in DMF>25 mg/ml in DMSO>50 mg/ml in PBS (pH 7.2) | [1] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell Type | Starting Concentration Range | Notes |
| Dose-Response Determination | PAF-R expressing cells (e.g., Macrophages, Neutrophils, Platelets, Endothelial cells) | 100 pM - 1 µM | A wide range is recommended to establish the EC₅₀ for your specific cell type and assay. |
| Functional Assays | Various | EC₅₀ ± one order of magnitude | Once the EC₅₀ is determined, use concentrations around this value for routine experiments. |
| Cytotoxicity Assessment | Any | 1 nM - 100 µM | Necessary to identify concentrations that cause cell death and to define the upper limit of the usable range. |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration with a Dose-Response Curve
This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of this compound for a specific cellular response, such as intracellular calcium mobilization.
-
Cell Preparation:
-
Culture PAF-R-expressing cells to the desired density in a 96-well microplate.
-
For calcium assays, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. Wash cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Preparation of this compound Dilutions:
-
Prepare a 1 mM stock solution of this compound in DMSO or ethanol.
-
Perform a serial dilution series (e.g., 1:10) in the assay buffer to create working solutions that are 10x the final desired concentration. This series should span from 10 µM down to 1 nM to achieve final concentrations from 1 µM to 100 pM.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO/ethanol).
-
-
Stimulation and Measurement:
-
Place the 96-well plate in a fluorescence microplate reader equipped with an automated injector.
-
Measure the baseline fluorescence of the cells for 15-30 seconds.
-
Inject the 10x working solutions of this compound into the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response and subtract the baseline reading.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the EC₅₀ value.
-
Protocol 2: Assessing this compound Cytotoxicity
This protocol uses a standard MTT assay to determine the concentration at which this compound becomes toxic to cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, typically covering a range from 1 nM to 100 µM. Also, prepare a vehicle control and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound. Incubate for a period relevant to your functional assays (e.g., 24 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot cell viability (%) against the logarithm of the this compound concentration to determine the concentration at which viability drops significantly.
-
Visual Guides
Caption: Simplified PAF receptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for this compound experiments.
References
2-Thio-PAF stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-Thio-PAF. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -80°C. For shorter periods, storage at -20°C is also acceptable.[1] It is often supplied as a solution in ethanol (B145695) and should be stored under these conditions.
Q2: How long can I store this compound?
A2: When stored properly at -80°C or -20°C, this compound is stable for at least two years.[2]
Q3: How should I handle this compound upon receiving it?
A3: this compound is typically shipped on dry ice. Upon receipt, it should be immediately stored at the recommended temperature of -80°C to maintain its stability.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in several organic solvents, including ethanol, DMF, and DMSO, at concentrations greater than 25 mg/mL. It is also soluble in PBS (pH 7.2) at concentrations greater than 50 mg/mL.
Q5: Is this compound sensitive to light?
Q6: What are the potential degradation pathways for this compound?
A6: The primary route of enzymatic degradation in biological systems is the hydrolysis of the thioester bond at the sn-2 position by enzymes such as PAF acetylhydrolase (PAF-AH). Chemically, thioesters can be susceptible to hydrolysis, particularly under basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no activity in bioassay | Degradation of this compound due to improper storage. | Ensure this compound has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incorrect solvent used for reconstitution or dilution. | Verify that the solvent is compatible with your experimental system and that this compound is fully dissolved. | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions. Prepare fresh dilutions for each experiment. | |
| Precipitate observed in the solution | Poor solubility at the working concentration or temperature. | Gently warm the solution and vortex to redissolve. If the problem persists, consider adjusting the solvent or the concentration. |
| The solution has been stored for an extended period at a suboptimal temperature. | Prepare a fresh stock solution from a new vial of this compound. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability and storage of this compound.
| Parameter | Condition | Value | Reference |
| Storage Temperature | Long-term | -80°C | |
| Short-term | -20°C | [1] | |
| Stability | At -80°C or -20°C | ≥ 2 years | [2] |
| Solubility | Ethanol | >25 mg/mL | |
| DMF | >25 mg/mL | ||
| DMSO | >25 mg/mL | ||
| PBS (pH 7.2) | >50 mg/mL |
Experimental Protocols
Protocol for Assessing this compound Stability
While specific detailed stability studies for this compound are not widely published, a general protocol to assess its stability would involve the following steps:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and storage conditions (e.g., different pH buffers, temperatures, and light exposure).
-
Time Points: Establish a timeline for analysis (e.g., 0, 1, 3, 7, 14, 30 days).
-
Analytical Method: At each time point, analyze the concentration and purity of this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.
-
Functional Assay: Concurrently, test the biological activity of the stored this compound using a relevant bioassay, such as a platelet aggregation assay or a PAF acetylhydrolase activity assay, to ensure it retains its functional properties.
-
Data Analysis: Compare the results from the different storage conditions over time to the initial (time 0) sample to determine the rate of degradation and identify optimal storage conditions.
Visualizations
Signaling Pathway of PAF Receptor
Platelet-Activating Factor (PAF) and its analog, this compound, bind to the PAF receptor (PAFR), a G-protein coupled receptor. This binding event triggers a cascade of intracellular signaling pathways, primarily through Gq and Gi proteins, leading to various cellular responses.
References
Common experimental problems with 2-Thio-PAF assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Thio-PAF assays to measure Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to determine the activity of PAF Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2). The assay utilizes this compound, a synthetic analog of Platelet-Activating Factor (PAF), as a substrate. PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of this compound, releasing a free thiol group. This free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the PAF-AH activity in the sample.[1][2]
Q2: What types of samples can be used in a this compound assay?
A variety of biological samples can be analyzed for PAF-AH activity, including plasma, serum, tissue homogenates, and cell lysates.[1][2] However, it is important to note that cytosolic PAF-AH is sensitive to DTNB and may require an endpoint assay rather than a continuous kinetic assay.[1] Samples containing thiols, thiol-scavengers, or PAF-AH inhibitors may interfere with the assay and may require pre-treatment, such as dialysis, to remove these substances.[1]
Q3: How should I prepare and store the reagents?
Proper preparation and storage of reagents are critical for accurate and reproducible results.
-
This compound (Substrate): This is often supplied as a solution in ethanol (B145695). The ethanol should be evaporated under a gentle stream of nitrogen before reconstituting the substrate in the assay buffer.[3] Reconstituted substrate is typically stable for about two weeks when stored at -20°C.[4]
-
DTNB (Ellman's Reagent): DTNB should be reconstituted with high-purity water. It is recommended to store the reconstituted reagent on ice and in the dark, and to use it within eight hours.[3]
-
Assay Buffer: Assay buffers are typically provided as a concentrate and should be diluted with HPLC-grade water. The diluted buffer is generally stable for at least six months when stored at 4°C.[3]
Troubleshooting Guide
This guide addresses common experimental problems encountered during this compound assays in a question-and-answer format.
High Background Absorbance
Q4: I am observing high absorbance in my blank or background wells. What could be the cause?
High background absorbance can be caused by several factors:
-
Incomplete Substrate Dissolution: If the 2-thio PAF substrate is not completely dissolved, it can lead to high background absorbance.[4] Ensure the substrate is fully dissolved by vortexing until the solution is clear.
-
Contaminated Reagents: The use of contaminated buffers or water can introduce substances that react with DTNB. Always use high-purity, deionized water for preparing all reagents.[5]
-
Improper Blanking: Using an incorrect blank or failing to subtract the blank absorbance can lead to inaccurate results.[5] A proper blank should contain all reaction components except the enzyme. For samples that have inherent color or turbidity, a sample blank (sample and buffer, without DTNB) should also be run and its absorbance subtracted from the sample reading.[6]
-
Presence of Thiols in the Sample: If the sample itself contains free thiol groups, this will lead to a high background reading. It is crucial to run a control without the 2-thio PAF substrate to determine the level of non-enzymatic activity, which should then be subtracted from the sample's activity.
Low or No Signal
Q5: My positive control and samples are showing very low or no PAF-AH activity. What should I do?
Low or no signal can be due to several issues with the enzyme, substrate, or assay conditions:
-
Inactive Enzyme: Ensure that the PAF-AH enzyme (including the positive control) has been stored correctly, typically at -80°C, and has not undergone multiple freeze-thaw cycles. Keep the enzyme on ice while in use.
-
Substrate Degradation: The 2-thio PAF substrate can degrade over time, especially if not stored properly. Use freshly prepared or properly stored substrate.
-
Suboptimal Assay Conditions: The pH of the assay buffer is critical for enzyme activity, with a pH of around 7.2-8.0 being typical.[1][5] Ensure the incubation temperature is appropriate, usually room temperature (around 25°C).[3]
-
Low Enzyme Concentration: The concentration of PAF-AH in the sample may be too low to detect. In such cases, it may be necessary to concentrate the sample. For example, plasma samples can be concentrated using a centrifuge concentrator with a molecular weight cut-off of 30,000.[4]
Inconsistent or Irreproducible Results
Q6: I am getting variable results between replicate wells. What are the possible reasons?
Inconsistent results often stem from procedural inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents can lead to significant variability. Use calibrated pipettes and ensure proper pipetting technique. Equilibrating the pipette tip in the reagent by slowly filling and expelling the contents several times before dispensing can improve accuracy.[1]
-
Inadequate Mixing: Ensure that the contents of the wells are mixed thoroughly after the addition of each reagent, especially after adding the substrate to initiate the reaction.[4]
-
Time Delays: For kinetic assays, it is important to initiate the reaction and take readings at consistent time intervals for all wells. Using an adjustable or repeat pipettor can help maintain precise timing.[1]
-
Plate Reader Issues: Ensure the plate reader is properly calibrated and that there are no "hot spots" or obstructions in the light path. Reading a plate with water in all wells can help identify any instrument-related variability.[7]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with this compound assays for easy comparison.
Table 1: Expected Absorbance Values
| Sample Type | Expected Absorbance (405-414 nm) | Notes |
| Blank/Background | < 0.1 | High blank readings indicate a problem with reagents or procedure. |
| 100% Initial Activity/Positive Control | ~0.5 - 0.67 (after 20-30 min incubation) | A 10 µL aliquot of human plasma PAF-AH standard can cause an increase of approximately 0.025 absorbance units/minute.[4] The final absorbance should be at least 2-fold higher than the background.[1] |
| Inhibited Sample | Varies depending on inhibitor concentration | Should be lower than the 100% initial activity control. |
Table 2: PAF-AH Activity in Different Tissues
| Tissue | PAF-AH Activity (pmol/min/mg of tissue) | Reference |
| Human Aorta | 2.8 ± 0.5 | [8] |
| Human Mammary Artery | 1.4 ± 0.3 | [8] |
Note: PAF-AH activity can vary significantly depending on the species, tissue, and physiological or pathological state.
Table 3: IC50 Values for Common PAF-AH Inhibitors
| Inhibitor | IC50 Value | Notes |
| Methyl arachidonyl fluorophosphonate (MAFP) | ~250 nM | For inhibition of human plasma PAF-AH. |
| Darapladib | Potent inhibitor | Failed to show efficacy in phase III clinical trials for cardiovascular disease.[9] |
| ML256 | 6 nM (human), 31 nM (mouse) | A potent and selective inhibitor of plasma PAF-AH.[10] |
Experimental Protocols & Visualizations
Detailed Methodology for a Standard this compound Assay
This protocol provides a general procedure for measuring PAF-AH activity. It is important to consult the specific instructions provided with your assay kit.
-
Reagent Preparation:
-
Prepare the assay buffer by diluting the concentrated stock with HPLC-grade water.
-
Evaporate the ethanol from the 2-thio PAF substrate under a gentle stream of nitrogen and reconstitute with the assay buffer to the desired concentration (e.g., 400 µM).[3]
-
Reconstitute the DTNB with HPLC-grade water. Store on ice and protect from light.[3]
-
-
Plate Setup:
-
Designate wells for blanks, 100% initial activity (positive control), and samples. It is recommended to run all samples in triplicate.
-
Blank Wells: Add assay buffer to these wells.
-
100% Initial Activity Wells: Add the PAF-AH positive control to these wells.
-
Sample Wells: Add your samples (e.g., plasma, tissue homogenate) to these wells.
-
-
Assay Procedure:
-
To all wells (except the sample blank), add the DTNB solution.
-
Initiate the enzymatic reaction by adding the 2-thio PAF substrate solution to all wells.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature (25°C) for a specified time (e.g., 20-30 minutes) or read immediately in kinetic mode.
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
If a sample blank was used, subtract its absorbance from the corresponding sample wells.
-
Calculate the rate of change in absorbance per minute for kinetic assays.
-
Determine the PAF-AH activity using the molar extinction coefficient of TNB (typically provided in the assay kit manual, e.g., 10.66 mM⁻¹cm⁻¹ adjusted for pathlength).[1][4]
-
Visualizations
Caption: A step-by-step workflow for performing a this compound assay.
Caption: Overview of the PAF receptor signaling cascade.[11][12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. content.abcam.com [content.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Platelet-activating factor acetylhydrolase and transacetylase activities in human aorta and mammary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to avoid 2-Thio-PAF assay interference and artifacts
Welcome to the technical support center for the 2-Thio-PAF assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common sources of interference and artifacts in this widely used method for measuring Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for measuring the activity of PAF Acetylhydrolase (PAF-AH). The enzyme hydrolyzes the acetyl thioester bond at the sn-2 position of the substrate, this compound. This reaction releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm[1][2]. The rate of TNB²⁻ formation is directly proportional to the PAF-AH activity in the sample.
Q2: What are the primary sources of interference in the this compound assay?
Interference can arise from several sources:
-
Thiol-Containing Compounds: Compounds in the sample that already possess free thiol groups can react directly with DTNB, leading to a false-positive signal and an overestimation of enzyme activity[3].
-
Thiol-Scavenging Compounds: Substances that react with and "scavenge" the thiol group released from this compound will prevent its reaction with DTNB. This results in a lower signal and an underestimation of PAF-AH activity[3].
-
Reducing Agents: Strong reducing agents can interfere with the assay chemistry, potentially by reducing DTNB or interacting with other assay components[4][5].
-
Sample Matrix Effects: Components within complex biological samples (e.g., plasma, cell lysates) can inhibit or non-specifically enhance enzyme activity[6][7]. For instance, cytosolic PAF-AH is known to be sensitive to DTNB and EGTA[8][9].
-
Light Sensitivity of DTNB: DTNB is sensitive to daylight, particularly UV radiation around 325 nm, which can cause its degradation and lead to inaccurate results. It is recommended to perform the assay in artificial room light and avoid direct daylight[10].
Q3: How can I tell if my test compound is interfering with the assay?
It is crucial to run proper controls. To test for interference from your compound, prepare a control well containing your compound, DTNB, and the assay buffer, but without the this compound substrate. If you observe color development, it indicates a direct reaction between your compound and DTNB. Another control is to include the compound in a reaction with a known amount of a thiol standard (like glutathione) to see if it quenches the signal.
Q4: My sample has high background absorbance. What could be the cause?
High background absorbance can be due to several factors:
-
Incomplete dissolution of the this compound substrate. Ensure the substrate is fully dissolved by vortexing until the solution is clear[8][11].
-
The presence of particulate matter in the sample. Samples should be centrifuged to remove any precipitates before performing the assay[8][9].
-
Direct reaction of sample components with DTNB. Running a sample blank (sample + DTNB without substrate) can help quantify this background.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low signal | Inactive enzyme. | Use fresh samples. Ensure proper storage of samples and enzyme standards at the recommended temperature. |
| Omission of a necessary reagent (e.g., substrate, DTNB, or enzyme). | Carefully review the protocol and ensure all components are added in the correct order and volume. | |
| Presence of a potent inhibitor or thiol-scavenger in the sample. | Pre-treat the sample to remove the interfering substance (e.g., dialysis) if possible. Test for inhibition by spiking a known active sample with the suspected inhibitory sample. | |
| Incorrect pH of the assay buffer. | The reaction of DTNB with thiols is pH-dependent, with optimal performance typically between pH 7.5 and 8.5[1]. Verify the pH of your assay buffer. | |
| High background signal | Sample contains endogenous thiols. | Run a sample blank (sample + DTNB, no substrate) and subtract this background absorbance from the sample readings. |
| Contamination of reagents or plate with thiol-containing substances. | Use fresh, high-purity reagents and clean labware. | |
| DTNB degradation due to light exposure. | Prepare DTNB solution fresh and protect it from light. Avoid performing the assay in direct daylight[10]. | |
| Inconsistent readings between replicates | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting technique. Prepare a master mix for common reagents to minimize pipetting errors. |
| Bubbles in the wells. | Be careful not to introduce bubbles when pipetting. If bubbles are present, gently tap the side of the plate to dislodge them. | |
| Temperature fluctuations. | Ensure the plate is incubated at a constant, specified temperature. | |
| Non-linear reaction rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be being consumed too quickly. Dilute the enzyme sample or reduce the incubation time. |
| Enzyme instability. | The enzyme may not be stable under the assay conditions for the duration of the measurement. Shorten the assay time. |
Experimental Protocols
Key Reagent Preparation
-
Assay Buffer: The composition can vary. A common buffer is 0.1 M Tris-HCl, pH 7.2. For extracellular PAF-AH, it may contain 1 mM EGTA, whereas for cytosolic PAF-AH, a buffer without EGTA is used as the enzyme is sensitive to it[9].
-
DTNB Solution: Reconstitute lyophilized DTNB with high-purity water. This solution should be prepared fresh and stored on ice in the dark, and used within a few hours[12].
-
This compound Substrate Solution: Evaporate the ethanolic solution of this compound under a gentle stream of nitrogen. Reconstitute the substrate in the appropriate assay buffer to the desired final concentration (e.g., 200-400 µM). Vortex until the solution is completely clear to avoid high background readings[11][12].
General Assay Procedure (96-well plate format)
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare working solutions of the assay buffer, DTNB, and this compound substrate.
-
Set up Plate:
-
Blank Wells: Add assay buffer and DTNB.
-
100% Activity Wells: Add assay buffer, DTNB, and the PAF-AH enzyme/standard.
-
Sample Wells: Add your sample and DTNB.
-
Inhibitor/Compound Control Wells: Add the test compound, assay buffer, and DTNB.
-
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set period (e.g., 20-30 minutes).
-
Read Absorbance: Measure the absorbance at 405-414 nm using a microplate reader. For kinetic assays, readings can be taken at multiple time points.
Visualizations
Signaling Pathway of PAF and the Role of PAF-AH
Caption: PAF signaling pathway and the inactivating role of PAF-AH.
This compound Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. content.abcam.com [content.abcam.com]
Technical Support Center: Reconstitution and Experimental Use of 2-Thio-PAF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thio-PAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its primary application is as a substrate in colorimetric assays to measure the activity of PAF acetylhydrolase (PAF-AH), an enzyme that inactivates PAF.[1][2] It also functions as a PAF receptor agonist, making it useful for studying PAF-mediated signaling pathways.[3]
Q2: How should I reconstitute this compound?
A2: this compound is often supplied as a solution in ethanol (B145695).[1][3] For use in aqueous buffers, the ethanol should be evaporated under a gentle stream of nitrogen. The dried this compound can then be reconstituted in the desired assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2).[1][2] It is crucial to vortex the solution until it is clear to ensure complete dissolution, as undissolved substrate can lead to high background in assays.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -80°C for long-term stability.[3] Some suppliers state a stability of at least two years at this temperature.[3] Reconstituted substrate solution is typically stable for up to two weeks when stored at -20°C.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethylformamide (DMF) at concentrations greater than 25 mg/mL, in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 25 mg/mL, and in phosphate-buffered saline (PBS, pH 7.2) at concentrations greater than 50 mg/mL.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -80°C | [3] |
| Stability | ≥ 2 years at -80°C | [3] |
| Solubility in DMF | > 25 mg/mL | [3] |
| Solubility in DMSO | > 25 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | > 50 mg/mL | [3] |
| Typical Reconstituted Concentration (PAF-AH Assay) | 200 µM - 400 µM | [1][2] |
Experimental Protocols
Protocol: PAF Acetylhydrolase (PAF-AH) Activity Assay
This protocol is adapted from commercially available PAF-AH assay kits that utilize this compound as a substrate.
Materials:
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Sample containing PAF-AH (e.g., plasma, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood with an anticoagulant and centrifuge to separate plasma. Plasma may need to be concentrated for detectable activity.[1]
-
Tissue Homogenates: Homogenize tissue in cold buffer and centrifuge to collect the supernatant.[1]
-
Cell Lysates: Harvest cells, sonicate or homogenize in cold buffer, and centrifuge to obtain the supernatant.[1]
-
-
Reagent Preparation:
-
This compound Substrate Solution: If supplied in ethanol, evaporate the solvent under nitrogen. Reconstitute the dried this compound in Assay Buffer to a final concentration of 200-400 µM. Vortex until the solution is clear.[1][2]
-
DTNB Solution: Prepare the DTNB solution according to the manufacturer's instructions, typically by reconstituting a vial with HPLC-grade water.[4]
-
-
Assay Protocol:
-
Add your sample (containing PAF-AH) to the wells of a 96-well plate.
-
Include appropriate controls:
-
100% Initial Activity: Add a known amount of purified PAF-AH or a control sample.
-
Background: Add assay buffer instead of the enzyme/sample.
-
-
Initiate the reaction by adding the this compound Substrate Solution to all wells.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 20-30 minutes).[2][5]
-
Stop the reaction by adding the DTNB solution to each well. The DTNB reacts with the free thiols produced by the hydrolysis of this compound to generate a yellow-colored product.
-
Read the absorbance at 405-414 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the sample and control wells.
-
Calculate the PAF-AH activity based on the rate of change in absorbance and the extinction coefficient of DTNB.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Absorbance | Incomplete dissolution of this compound. | Ensure the reconstituted this compound solution is completely clear by vortexing thoroughly.[1][2] |
| Contamination of reagents or samples with sulfhydryl groups. | Use fresh, high-purity reagents. Ensure samples are properly prepared and stored. | |
| Low or No Enzyme Activity | Inactive enzyme. | Ensure proper storage and handling of the PAF-AH enzyme or sample. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions (pH, temperature). | Verify the pH of the assay buffer and the incubation temperature are optimal for PAF-AH activity. | |
| Presence of inhibitors in the sample. | Dialyze or purify the sample to remove potential inhibitors. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting volumes. |
| Temperature fluctuations during incubation. | Use an incubator that provides stable and uniform temperature control. | |
| Particulates in the sample. | Centrifuge samples to remove any particulate matter that could interfere with absorbance readings.[1] |
Visualizations
Experimental Workflow: PAF-AH Assay
Caption: Workflow for a PAF Acetylhydrolase assay using this compound.
Signaling Pathway: PAF Receptor Activation
Caption: Simplified PAF receptor signaling pathway activated by this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
Preventing high background in 2-Thio-PAF colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in 2-Thio-PAF colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The this compound colorimetric assay is used to measure the activity of Platelet-Activating Factor Acetylhydrolase (PAF-AH). The assay uses this compound, a synthetic analog of PAF, as a substrate.[1][2][3] PAF-AH hydrolyzes the acetyl thioester bond at the sn-2 position of this compound, releasing a free thiol group. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured by its absorbance at or near 412 nm.[4][5][6] The rate of color formation is directly proportional to the PAF-AH activity.
Q2: What constitutes "high background" in this assay?
High background refers to an elevated absorbance reading in the negative control wells (e.g., wells without the enzyme or sample) of your experiment. This unwanted signal can mask the true signal from your samples, leading to reduced assay sensitivity and inaccurate results.[7][8]
Q3: What are the most common initial steps to take when encountering high background?
When faced with high background, it is recommended to first ensure that all reagents are prepared fresh and according to the protocol.[7][9] Secondly, verify that the this compound substrate is completely dissolved, as undissolved substrate can lead to high background absorbance.[10] Finally, check for any potential contamination in your reagents and samples.[11]
Assay Principle and Workflow
The workflow for the this compound colorimetric assay involves the enzymatic reaction of PAF-AH with the this compound substrate, followed by the colorimetric detection of the resulting free thiol with DTNB.
Diagram of the this compound assay principle.
Troubleshooting Guide
This guide provides a more in-depth look at potential causes of high background and their solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| HB-01 | My "no-enzyme" control has high absorbance. What could be the cause? | 1. Incomplete dissolution of this compound: The substrate solution may appear cloudy, leading to high initial absorbance.[10]2. Spontaneous hydrolysis of this compound: The substrate may be unstable and hydrolyze without enzymatic activity.3. Reagent contamination: Buffers or other reagents may be contaminated with thiols or microbes.[9][11] | 1. Ensure the this compound is completely dissolved by vortexing until the solution is clear.[4][10]2. Prepare the this compound solution fresh before each use and store it appropriately.[9]3. Use high-purity water and sterile-filter your buffers. Prepare fresh reagents if contamination is suspected.[12] |
| HB-02 | The background signal increases over time, even in the absence of the enzyme. Why is this happening? | 1. Light sensitivity of reagents: DTNB and the resulting TNB product can be sensitive to light, leading to signal instability.[12][13]2. Incorrect incubation conditions: Temperature fluctuations can affect the stability of reagents.[9][11] | 1. Protect all reagents, especially DTNB and the reaction plate, from light.[13]2. Ensure that the incubation is carried out at a stable, recommended temperature.[11] |
| HB-03 | My samples seem to be causing a high background. How can I address this? | 1. Presence of thiols in the sample: Samples containing endogenous thiols will react directly with DTNB.[10]2. Sample color interference: If the sample itself is colored, it can contribute to the absorbance reading.3. Particulates in the sample: Insoluble material can scatter light and increase absorbance readings.[7][10] | 1. If possible, remove interfering substances by dialysis or other purification methods.[10]2. Run a sample blank control (sample + assay buffer without DTNB and substrate) and subtract this value from your sample readings.3. Centrifuge or filter your samples to remove any particulates before performing the assay.[7] |
| HB-04 | Could my test compounds be interfering with the assay? | 1. Direct reaction with DTNB: Some compounds, particularly those containing thiol groups, can react directly with DTNB.[14]2. Intrinsic color of the compound: The compound itself might absorb light at the detection wavelength. | 1. Run a control with the test compound and DTNB (without the enzyme and substrate) to check for a direct reaction. If a reaction occurs, consider alternative detection methods.[14]2. Measure the absorbance of the compound in the assay buffer at the detection wavelength and subtract this from the experimental values. |
Experimental Protocols
Standard Protocol for PAF-AH Activity Measurement
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[15]
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 1 mM. Prepare this solution fresh and protect it from light.[13]
-
This compound Substrate Solution: Evaporate the ethanolic solution of this compound under a gentle stream of nitrogen. Reconstitute in assay buffer to the desired concentration (e.g., 200-400 µM). Vortex until the solution is clear.[4][10]
-
-
Assay Procedure (96-well plate format):
-
Blank Wells: Add assay buffer to these wells.
-
Negative Control (No-Enzyme) Wells: Add assay buffer and the this compound substrate solution.
-
Sample Wells: Add your sample (containing PAF-AH) and the this compound substrate solution.
-
Initiate the Reaction: Add the DTNB solution to all wells to start the colorimetric reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time, protected from light.
-
Measurement: Read the absorbance at 405-412 nm using a microplate reader.[6][13]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background issues in your this compound assay.
A logical workflow for troubleshooting high background.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| DTNB Molar Extinction Coefficient | 14,150 M⁻¹cm⁻¹ at 412 nm | [6] |
| This compound Concentration | 200-400 µM | [4][10] |
| Detection Wavelength | 405-412 nm | [6][13] |
| Intra-assay Coefficient of Variation | ~3.5% | [10] |
By systematically addressing each potential cause of high background, you can improve the accuracy and reliability of your this compound colorimetric assay results.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. siriusgenomics.com [siriusgenomics.com]
- 8. arp1.com [arp1.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing 2-Thio-PAF Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thio-PAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF). It functions as a PAF receptor agonist, meaning it mimics the action of natural PAF by binding to and activating the PAF receptor. Its primary applications are in in vitro assays to study cellular responses mediated by the PAF receptor, such as platelet aggregation and intracellular calcium mobilization. It is also used as a substrate in assays measuring the activity of PAF acetylhydrolase (PAF-AH), an enzyme that degrades PAF.[1]
Q2: What are the key signaling events initiated by this compound?
A2: Upon binding to its G-protein coupled receptor (GPCR), this compound activates intracellular signaling cascades. The PAF receptor is primarily coupled to Gq and Gi proteins.[2] Activation of the Gq pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation and inflammation.[2][3][4]
Q3: What is a typical concentration range for this compound in platelet aggregation assays?
A3: The effective concentration of PAF and its analogs for inducing platelet aggregation is dose-dependent and can vary between donors and experimental conditions. Published studies on PAF-induced aggregation show a range from approximately 50 nM to 14 µM.[5] A threshold dose of around 100 nM has been reported to initiate aggregation.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What is the expected time course for a calcium mobilization response after stimulation with this compound?
A4: The intracellular calcium response to PAF receptor agonists like this compound is typically rapid and transient. An initial, sharp increase in intracellular calcium, peaking within seconds to a minute, is due to the release from intracellular stores.[6] This is often followed by a more sustained, lower-level elevation of calcium resulting from influx from the extracellular space.[6] The entire measurement is usually completed within 1 to 3 minutes.
Adjusting Incubation Times: A Guide
The term "incubation time" in the context of this compound experiments can refer to several distinct steps. Optimizing these timings is critical for obtaining robust and reproducible data.
Platelet Aggregation Assays
In light transmission aggregometry, the "incubation" with this compound is essentially the real-time measurement period. However, pre-incubation steps are crucial.
| Step | Typical Duration | Purpose |
| PRP Resting Period | ≥ 30 minutes | To allow platelets to stabilize after preparation. |
| PRP Warming | ~5 minutes | To bring the platelet-rich plasma to 37°C in the aggregometer cuvette before adding the agonist. |
| Inhibitor Pre-incubation | 2 - 15 minutes | When testing potential antagonists, this allows the inhibitor to bind to the receptors before adding the agonist (this compound). |
| Agonist (this compound) Incubation / Data Acquisition | 5 - 10 minutes | This is the period during which platelet aggregation is monitored after the addition of this compound. |
Calcium Mobilization Assays
For fluorescent-based calcium mobilization assays, the key incubation is with the calcium-sensitive dye. The response to this compound is then measured almost immediately.
| Step | Typical Duration | Purpose |
| Cell Seeding | Overnight | To allow cells to adhere and reach the desired confluency. |
| Dye Loading | ~1 hour | Incubation of cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4) to allow it to enter the cells and be cleaved into its active form. |
| Agonist (this compound) Incubation / Data Acquisition | 1 - 3 minutes | Real-time measurement of fluorescence changes immediately following the addition of this compound. Data is typically collected at intervals of 1-2 seconds. |
Troubleshooting Guide
Issue 1: Weak or No Signal in Platelet Aggregation Assay
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration. Ensure fresh agonist solutions are prepared for each experiment.[7] |
| Low Platelet Count or Poor Platelet Viability | Ensure proper preparation of platelet-rich plasma (PRP). Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).[7] Use PRP within 4 hours of blood collection. |
| Instrument Malfunction | Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation) before each experiment. Ensure the stir bar is rotating at the correct speed. |
| Donor Variability | Be aware of inherent biological variability between platelet donors.[7] Test multiple donors if possible. |
Issue 2: High Background or Artifacts in Calcium Mobilization Assay
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure cells are healthy and not overgrown. Damaged cells can have elevated basal calcium levels.[8] |
| Incomplete Dye Hydrolysis or Leakage | Follow the dye manufacturer's protocol for optimal loading time and temperature. Ensure the use of an organic anion transport inhibitor like probenecid (B1678239) in the assay buffer to prevent dye leakage. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Run a control with cells that have not been loaded with the dye. |
| Precipitation of this compound | Ensure this compound is fully dissolved in an appropriate solvent before diluting in the aqueous assay buffer. |
Experimental Protocols & Visualizations
Generalized PAF Receptor Signaling Pathway
The binding of this compound to the PAF receptor (PAFR) on the cell surface initiates a signaling cascade. This involves the activation of G-proteins, leading to the production of second messengers IP3 and DAG, which in turn trigger calcium release and activate PKC, culminating in a cellular response.
Caption: this compound signaling cascade.
Experimental Workflow: Platelet Aggregation
A typical workflow for a platelet aggregation experiment involves several key stages, from sample preparation to data analysis. Adjusting the timing of each step is crucial for reliable results.
Caption: Platelet aggregation workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Solvent selection for dissolving 2-Thio-PAF
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 2-Thio-PAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF).[1][2][3] It contains a thioester bond at the sn-2 position instead of an ester bond.[1][3] It functions as a PAF receptor agonist and is also a substrate for enzymes like PAF acetylhydrolase (PAF-AH) and lysophospholipase II.[1][3]
Q2: What are the common applications of this compound?
A2: this compound is frequently used as a substrate in colorimetric assays for measuring the activity of PAF acetylhydrolase (PAF-AH).[4][5] It is also utilized in studies of PAF receptor signaling and platelet aggregation.[1][3]
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at -80°C for long-term stability.[1][3] Some suppliers may ship the product on dry ice.[1]
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in a variety of organic solvents and aqueous buffers. For detailed solubility information, please refer to the Solvent Selection and Solubility Data section below.
Solvent Selection and Solubility Data
Choosing the right solvent is critical for the successful use of this compound in your experiments. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethylformamide (DMF) | Soluble | >25 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | >25 mg/mL | [1][3] |
| Ethanol (B145695) | Soluble | 25 mg/mL | [1] Often supplied as a solution. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Soluble | >50 mg/mL | [1] |
Troubleshooting Guide
Issue 1: this compound is not dissolving or is dissolving very slowly.
-
Potential Cause: The solvent may not be appropriate for the desired concentration, or the compound may require assistance to dissolve.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent from the table above.
-
Gentle Warming: Warm the solution gently in a water bath (37°C) to aid dissolution.[3]
-
Sonication: Use a bath sonicator to agitate the solution and break up any clumps.[3]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Issue 2: The this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.
-
Potential Cause: This can happen when a concentrated stock solution in an organic solvent (like DMSO or DMF) is diluted too quickly into an aqueous buffer where the compound is less soluble.
-
Troubleshooting Steps:
-
Slow Dilution: Add the stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.
-
Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous medium.
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically below 1%).
-
Issue 3: Inconsistent experimental results.
-
Potential Cause: The this compound stock solution may not be stable or may have degraded.
-
Troubleshooting Steps:
-
Proper Storage: Ensure your stock solution is stored correctly. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO or DMF at -80°C should be used within 6 months, while at -20°C, they should be used within one month.[3]
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from the solid compound.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can then be used in various experimental assays.
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to the vial to achieve the target concentration.
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol: PAF Acetylhydrolase (PAF-AH) Activity Assay
This is a generalized protocol for a colorimetric assay to measure PAF-AH activity using this compound as a substrate. Upon hydrolysis of the acetyl thioester bond by PAF-AH, the free thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a yellow-colored product that can be measured spectrophotometrically.[5][6]
Materials:
-
This compound substrate solution
-
PAF-AH enzyme source (e.g., plasma sample or purified enzyme)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
DTNB solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: If the this compound is in an ethanolic solution, evaporate the ethanol under a gentle stream of nitrogen.[5][6] Reconstitute the this compound in Assay Buffer to the desired final concentration (e.g., 400 µM).[5][6]
-
Set up Reactions: In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 200 µL of this compound Substrate Solution and 10 µL of the solvent used for your test compounds.
-
Inhibitor/Sample Wells: 200 µL of this compound Substrate Solution and 10 µL of your test compound or sample.
-
Background Wells: 200 µL of this compound Substrate Solution and 10 µL of Assay Buffer.
-
-
Initiate Reaction: Add 10 µL of the PAF-AH enzyme solution to the "100% Initial Activity" and "Inhibitor/Sample" wells. Do not add enzyme to the background wells.
-
Incubation: Shake the plate gently for 30 seconds to mix and then incubate at 25°C for 20 minutes.[5]
-
Develop Reaction: Add 10 µL of DTNB solution to all wells.
-
Read Absorbance: Shake the plate gently and read the absorbance at 405-414 nm after one minute using a microplate reader.[5]
-
Data Analysis: Calculate the PAF-AH activity by subtracting the background absorbance from the sample absorbance and comparing it to the 100% initial activity control.
Mandatory Visualizations
Caption: Logical workflow for selecting a suitable solvent for this compound.
Caption: Simplified signaling pathway of the PAF receptor activated by this compound.
References
- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 2. Figure 1 from The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses. | Semantic Scholar [semanticscholar.org]
- 3. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. content.abcam.com [content.abcam.com]
Validation & Comparative
Validating PAF Acetylhydrolase Activity: A Comparative Guide to 2-Thio-PAF and Radiometric Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of Platelet-Activating Factor (PAF) acetylhydrolase (PAF-AH) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of two prominent methods for validating PAF-AH activity: the colorimetric assay using 2-Thio-PAF and the radiometric assay.
This document offers an objective analysis of each method's performance, supported by experimental data. It also includes detailed protocols and visual workflows to assist researchers in selecting the most suitable assay for their specific needs.
Performance Comparison: this compound vs. Radiometric Assay
The choice of assay for measuring PAF-AH activity often depends on a balance of factors including sensitivity, cost, and laboratory equipment availability. The following table summarizes the key quantitative differences between the this compound colorimetric assay and the radiometric assay.
| Feature | This compound Assay (Colorimetric) | Radiometric Assay |
| Principle | Enzymatic hydrolysis of this compound releases a free thiol, which reacts with DTNB to produce a colored product measured spectrophotometrically. | Measures the release of radioactively labeled acetate (B1210297) from [³H-acetyl]-PAF. |
| Sensitivity | Detection range of 20 to 200 nmol/min/mL.[1] Can detect down to 0.02 U/mL of PAF-AH activity.[2] | Can detect as low as 20 pmol of [³H] acetate.[1] |
| Cost | Approximately three times more expensive per assay compared to the radiometric assay.[1] | Lower cost per assay.[1] |
| Typical Measured Plasma Activity | Mean activities of (151 ± 32) and (629 ± 141) nmol/min/mL have been reported with different commercial kits.[1] | Mean activity in similar studies was found to be (42 ± 14) nmol/min/mL.[1] |
| Equipment | Microplate reader capable of measuring absorbance at 405-414 nm.[3][4] | Liquid scintillation counter.[1] |
| Advantages | Convenient, non-radioactive, suitable for high-throughput screening.[1][3] | High sensitivity, considered more reliable for samples with low expected activity.[1] |
| Limitations | Lower sensitivity compared to the radiometric assay, potential for interference from other thiols in the sample.[1] | Requires handling of radioactive materials and specialized equipment for disposal. |
Experimental Protocols
This compound Acetylhydrolase Activity Assay (Colorimetric)
This protocol is based on commercially available kits and the principle of detecting free thiols upon enzymatic cleavage of this compound.[3][4][5]
Materials:
-
96-well microplate
-
Microplate reader (405-414 nm)
-
This compound substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., Tris-HCl)
-
Sample containing PAF-AH (e.g., plasma, cell lysate)
-
Positive control (e.g., purified human plasma PAF-AH)
Procedure:
-
Reagent Preparation:
-
Reconstitute the this compound substrate with the assay buffer to the desired final concentration (e.g., 400 µM).[5]
-
Prepare the DTNB solution in the assay buffer.
-
-
Assay Setup:
-
Add samples (e.g., 10 µL) to the wells of the 96-well plate.
-
Include wells for a blank (no enzyme) and a positive control.
-
-
Reaction Initiation:
-
Add the this compound substrate solution (e.g., 200 µL) to all wells to start the reaction.[5]
-
-
Incubation:
-
Color Development:
-
Measurement:
-
Calculation:
-
Calculate the PAF-AH activity based on the change in absorbance over time, using the molar extinction coefficient of the colored product.
-
Radiometric PAF Acetylhydrolase Activity Assay
This protocol is based on the measurement of released [³H]-acetate from a radiolabeled PAF substrate.[1]
Materials:
-
[³H-acetyl]-PAF (radiolabeled substrate)
-
Unlabeled PAF
-
HEPES buffer or PBS, pH 7.2
-
Sample containing PAF-AH
-
Reversed-phase chromatography columns (e.g., octadecyl silica (B1680970) gel cartridges)
-
Liquid scintillation counter
-
Scintillation fluid
Procedure:
-
Substrate Preparation:
-
Mix unlabeled PAF with [³H-acetyl]-PAF to achieve the desired specific activity.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the substrate in HEPES buffer or PBS.
-
-
Sample Preparation:
-
Thaw plasma or serum samples in a cold-water bath.
-
Prepare a dilution of the sample in the assay buffer.[1]
-
-
Reaction:
-
Separation of Product and Substrate:
-
Stop the reaction and separate the released [³H]-acetate from the unreacted [³H-acetyl]-PAF using reversed-phase chromatography.
-
-
Measurement:
-
Collect the eluate containing the [³H]-acetate.
-
Add scintillation fluid to the eluate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the PAF-AH activity based on the amount of [³H]-acetate released per unit of time.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow of the this compound assay and the signaling pathway of PAF acetylhydrolase.
Caption: Workflow of the this compound colorimetric assay for PAF acetylhydrolase activity.
Caption: Simplified signaling pathway illustrating the role of PAF acetylhydrolase in inactivating PAF.
References
2-Thio-PAF: A Comparative Analysis of its Functional Activity Against Other PAF Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Thio-PAF
This compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF). It is characterized by the substitution of the ester linkage at the sn-2 position of the glycerol (B35011) backbone with a thioester bond. This modification influences its biological activity and metabolic stability, making it a valuable tool in studying PAF receptor signaling and the enzymes involved in the PAF pathway.
Comparative Functional Activity
Based on available literature, this compound exhibits potent agonist activity at the PAF receptor. A key study by Stewart and Grigoriadis in 1991 established a comparative framework for the potency of various PAF analogs. While the precise EC50 values from this study are not publicly accessible, the relative potencies have been described.
Platelet Aggregation
In assays measuring the aggregation of rabbit platelets, this compound is reported to have a potency that is comparable to PAF C-18.
Macrophage Activation
For the activation of guinea pig macrophages, as measured by superoxide (B77818) anion generation, this compound demonstrates a potency comparable to that of PAF C-16.
Table 1: Relative Potency of this compound and Other PAF Analogs in Functional Assays
| Analog | Functional Assay | Test System | Relative Potency |
| This compound | Platelet Aggregation | Rabbit Platelets | Comparable to PAF C-18 |
| This compound | Macrophage Superoxide Generation | Guinea Pig Macrophages | Comparable to PAF C-16 |
| PAF C-16 | Platelet Aggregation | Rabbit Platelets | Standard Agonist |
| PAF C-18 | Platelet Aggregation | Rabbit Platelets | Standard Agonist |
| PAF C-16 | Macrophage Superoxide Generation | Guinea Pig Macrophages | Standard Agonist |
| PAF C-18 | Macrophage Superoxide Generation | Guinea Pig Macrophages | Standard Agonist |
Note: The term "comparable" is used as reported in secondary sources citing the primary literature (Stewart, A.G., and Grigoriadis, G. 1991. J. Lipid Mediat. 4(3), 299-308). Specific EC50 values were not available.
Experimental Protocols
The following are detailed methodologies for the key functional assays used to characterize the activity of this compound and other PAF analogs.
Platelet Aggregation Assay
This assay measures the ability of PAF analogs to induce the aggregation of platelets in a plasma suspension.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from a healthy donor (e.g., rabbit or human) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The upper layer of PRP is carefully collected.
2. Platelet Count Adjustment:
-
The platelet count in the PRP is determined using a hematology analyzer.
-
The PRP is diluted with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes, to a standardized platelet concentration (e.g., 2.5 x 10^8 platelets/mL).
3. Aggregometry:
-
A sample of the adjusted PRP is placed in a cuvette with a magnetic stir bar in a light aggregometer.
-
The sample is pre-warmed to 37°C.
-
A baseline light transmission is established.
-
A known concentration of the PAF analog (e.g., this compound, PAF C-16, or PAF C-18) is added to the PRP.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.
-
The extent of aggregation is quantified as the maximum change in light transmission. Dose-response curves are generated by testing a range of analog concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Neutrophil/Macrophage Activation Assay (Superoxide Anion Generation)
This assay measures the activation of phagocytic cells like neutrophils or macrophages by quantifying the production of reactive oxygen species, such as superoxide anions.
1. Isolation of Neutrophils or Macrophages:
-
Neutrophils: Human neutrophils can be isolated from peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Macrophages: Guinea pig peritoneal macrophages can be elicited by intraperitoneal injection of a sterile irritant (e.g., glycogen (B147801) or thioglycollate broth) 3-4 days prior to harvesting. The peritoneal cavity is then lavaged with sterile saline to collect the macrophages.
2. Cell Preparation:
-
The isolated cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and resuspended to a final concentration (e.g., 1 x 10^6 cells/mL).
-
Cell viability is assessed using a method like trypan blue exclusion.
3. Superoxide Anion Detection:
-
The assay is typically based on the reduction of cytochrome c or the oxidation of a chemiluminescent or fluorescent probe.
-
For the cytochrome c reduction assay:
-
The cell suspension is incubated with cytochrome c in a multi-well plate.
-
The PAF analog is added to the wells at various concentrations.
-
The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
The reduction of cytochrome c by superoxide anions is measured spectrophotometrically by the change in absorbance at 550 nm.
-
The amount of superoxide produced is calculated using the extinction coefficient of reduced cytochrome c.
-
-
Dose-response curves are generated to determine the EC50 value for superoxide production.
Visualizing the Molecular and Experimental Frameworks
To better understand the context of these functional assays, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Conclusion
This compound serves as a potent agonist at the PAF receptor, with functional activities comparable to naturally occurring PAF species like PAF C-16 and PAF C-18 in key cellular assays. Its distinct thioester linkage at the sn-2 position offers a unique tool for investigating the structure-activity relationships of PAF analogs and for studying the enzymes involved in PAF metabolism. Researchers are encouraged to consider the specific context of their experimental system when choosing between this compound and other PAF analogs. The provided experimental protocols offer a foundational framework for conducting such comparative studies.
A Comparative Analysis of the Biological Activities of 2-Thio-PAF and PAF C-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related phospholipid molecules: the naturally occurring Platelet-Activating Factor C-16 (PAF C-16) and its synthetic analog, 2-Thio-PAF. This document summarizes their key biological effects, presents available comparative data, outlines relevant experimental protocols, and illustrates the signaling pathways involved.
Introduction to PAF C-16 and this compound
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] PAF C-16 is one of the most common and biologically active forms of PAF, characterized by a hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position of the glycerol (B35011) backbone.
This compound is a synthetic analog of PAF where the oxygen atom of the acetyl group at the sn-2 position is replaced by a sulfur atom, creating a thioester bond.[2][3] This modification makes this compound a valuable tool for studying PAF receptor-mediated processes and as a substrate for certain enzymes involved in PAF metabolism.[2][3]
Comparative Biological Activity
Both PAF C-16 and this compound are agonists of the PAF receptor (PAFR), a G-protein coupled receptor.[2][3] Their binding to PAFR initiates a cascade of intracellular signaling events. While extensive quantitative data from head-to-head comparative studies is limited in publicly available literature, a key study by Stewart and Grigoriadis (1991) provides a qualitative comparison of their potencies.
Data Summary Table
| Biological Activity | This compound Potency | PAF C-16 Potency | Reference |
| Macrophage Activation (Guinea Pig) | Comparable | Comparable | Stewart and Grigoriadis, 1991[2][3] |
| Platelet Aggregation (Rabbit) | Comparable to PAF C-18 | More potent than PAF C-18 | Stewart and Grigoriadis, 1991[2][3] |
It is important to note that in rabbit platelet aggregation, this compound's potency was found to be comparable to PAF C-18, which is generally less potent than PAF C-16 in this assay.[2][3]
Key Biological Activities and Signaling Pathways
Upon binding to the PAF receptor, both this compound and PAF C-16 are believed to activate similar downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
2-Thio-PAF as a Substrate: A Comparative Analysis of Lysophospholipase II and PAF-Acetylhydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of Lysophospholipase II (LysoPL II) and Platelet-Activating Factor Acetylhydrolase (PAF-AH) using the synthetic substrate analog, 2-Thio-Platelet-Activating Factor (2-Thio-PAF). This document is intended to assist researchers in selecting the appropriate enzyme and assay system for their specific research needs in the fields of inflammation, signal transduction, and drug discovery.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of PAF is tightly regulated by its synthesis and degradation. Two key enzymes involved in the catabolism of PAF and related compounds are Lysophospholipase II and PAF-Acetylhydrolase. This compound, a synthetic analog of PAF where the acetyl group at the sn-2 position is attached via a thioester bond, serves as a valuable tool for studying the activity of these enzymes.[1] Its hydrolysis can be conveniently monitored using a colorimetric assay, making it a popular substrate in many commercially available assay kits.[2]
Enzyme Comparison: Lysophospholipase II vs. PAF-Acetylhydrolase
While both Lysophospholipase II and PAF-AH can hydrolyze this compound, they exhibit differences in their substrate specificity, kinetic properties, and physiological roles. PAF-AH is considered the primary enzyme responsible for the inactivation of PAF in circulation.[3][4] Lysophospholipase II, on the other hand, has a broader substrate range that includes other lysophospholipids. A study on bovine liver lysophospholipase II demonstrated its capability to deacetylate PAF, suggesting a potential role in intracellular PAF inactivation.
Quantitative Data Summary
The following table summarizes the available kinetic data for PAF-AH. It is important to note that a direct comparison is challenging due to the different enzyme sources and experimental conditions reported in the literature. No specific kinetic data for Lysophospholipase II with this compound was found in the searched literature.
| Enzyme | Source | Substrate | Km | Vmax | Reference |
| PAF-Acetylhydrolase (PAF-AH) | Streptococcus pneumoniae | This compound | ~20 µM | Not Specified | (Implied from graphical data) |
| Lysophospholipase | Macrophage-like cell line P388D1 | 1-hexadecanoyl-lysophosphatidylcholine | 15-33 µM ([S]0.5) | 1.2-1.5 µmol/min/mg | [5] |
Note: The data for PAF-AH from S. pneumoniae is an approximation from graphical representations and may not be precise. The data for lysophospholipase is for a different substrate but provides an indication of its general kinetic properties.[5]
Signaling and Metabolic Pathways
The metabolism of PAF is intricately linked to cell signaling pathways that govern inflammatory and thrombotic responses. The following diagrams illustrate the central role of PAF and the enzymatic actions of PAF-AH and Lysophospholipase II.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis and substrate specificity of a lysophospholipase from the macrophage-like cell line P388D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Thio-PAF and Natural PAF: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between signaling molecules and their synthetic analogs is paramount. This guide provides a comprehensive comparison of natural Platelet-Activating Factor (PAF) and its thio-analog, 2-Thio-PAF, focusing on their biological activity, enzymatic interactions, and structural distinctions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.
Executive Summary
Natural Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its synthetic analog, this compound, in which the ester linkage at the sn-2 position is replaced by a thioester bond, serves as a valuable tool in PAF-related research. While both molecules act as agonists for the PAF receptor, their subtle structural differences influence their biological potency and their interaction with metabolic enzymes. This guide elucidates these differences to aid researchers in selecting the appropriate molecule for their experimental needs.
Structural and Physicochemical Properties
Natural PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and this compound (1-O-hexadecyl-2-acetyl-thio-sn-glycero-3-phosphocholine) share a similar overall structure, with the key difference being the substitution of an oxygen atom with a sulfur atom in the sn-2 position's acetyl group linkage.[2]
Table 1: Physicochemical Properties of Natural PAF and this compound
| Property | Natural PAF (C16) | This compound |
| Molecular Formula | C26H54NO7P | C26H54NO6PS |
| Molecular Weight | 523.7 g/mol | 539.8 g/mol [2] |
| Linkage at sn-2 | Ester | Thioester[2] |
This seemingly minor substitution has significant implications for the molecule's chemical reactivity and its interaction with biological systems.
Comparative Biological Activity
Both natural PAF and this compound are agonists of the PAF receptor (PAFR), a G-protein coupled receptor that triggers a cascade of intracellular signaling events.[2][3] Activation of the PAFR can lead to various cellular responses, including platelet aggregation, inflammation, and chemotaxis.[4]
Platelet Aggregation
The potency of this compound in inducing platelet aggregation is reported to be comparable to that of natural PAF (C18) in rabbit platelets.[2] However, the precise effective concentrations can vary depending on the experimental conditions and the species from which the platelets are derived.
Table 2: Comparative Potency in Biological Assays
| Assay | Natural PAF | This compound | Reference |
| Rabbit Platelet Aggregation | Comparable to this compound | Comparable to PAF C-18 | [2] |
| Guinea Pig Macrophage Activation | Comparable to this compound | Comparable to PAF C-16 | [2] |
Interaction with PAF Acetylhydrolase (PAF-AH)
PAF-AH is the primary enzyme responsible for the inactivation of PAF through the hydrolysis of the acetyl group at the sn-2 position.[1][5] this compound is also a substrate for PAF-AH and is commonly used in assays to measure the enzyme's activity.[2][6][7] The thioester bond in this compound is cleaved by PAF-AH, releasing a free thiol group that can be detected colorimetrically.
Signaling Pathway
Upon binding to its receptor, PAF initiates a signaling cascade that involves the activation of phospholipases and the subsequent generation of second messengers.
Experimental Protocols
Platelet Aggregation Assay
This protocol outlines a general method for comparing the pro-aggregatory effects of natural PAF and this compound using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add a known concentration of the agonist (natural PAF or this compound) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
Repeat with a range of agonist concentrations to determine the EC50 (the concentration that elicits a half-maximal response).
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Significance and symbolism [wisdomlib.org]
Validating Inhibitor Specificity: A Comparative Guide to the 2-Thio-PAF Assay and Alternatives
For researchers, scientists, and drug development professionals, the precise validation of inhibitor specificity is paramount. This guide provides an objective comparison of the 2-Thio-PAF assay with alternative methods for assessing inhibitors of Platelet-Activating Factor (PAF) signaling, supported by experimental data and detailed protocols.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The enzymes that synthesize and degrade PAF, as well as its receptor (PAF-R), are key targets for therapeutic intervention. Consequently, robust and reliable assays are essential for the discovery and characterization of specific inhibitors. This guide focuses on the this compound assay for evaluating inhibitors of PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF degradation, and compares it with other common assays used to investigate the PAF signaling pathway.
The this compound Assay: A Tool for Measuring PAF Acetylhydrolase Activity
The this compound assay is a colorimetric method designed to measure the activity of PAF acetylhydrolase (PAF-AH).[1][2] The principle of the assay lies in the use of a synthetic PAF analog, this compound, as a substrate.[3] In this molecule, the acetyl group at the sn-2 position is attached via a thioester bond.[2] PAF-AH hydrolyzes this bond, releasing a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at or near 412 nm.[1][4] The rate of color development is directly proportional to the PAF-AH activity.
This assay is a valuable tool for screening and characterizing inhibitors of PAF-AH. By measuring the reduction in the rate of color formation in the presence of a test compound, the inhibitory potency (typically expressed as the IC50 value) can be determined.
Visualizing the this compound Assay Workflow
References
A Comparative Guide to Platelet-Activating Factor (PAF) Analysis: Cross-Validation of the 2-Thio-PAF Assay with Other Methods
For researchers, scientists, and drug development professionals, the accurate measurement of Platelet-Activating Factor (PAF) and its related pathways is critical for advancing our understanding of inflammation, allergic reactions, and cardiovascular diseases. This guide provides a comprehensive comparison of the 2-Thio-PAF assay, which measures the activity of the PAF-degrading enzyme PAF acetylhydrolase (PAF-AH), with other common methods for quantifying PAF levels and activity. While direct quantitative cross-validation is nuanced due to the different analytes being measured, this guide offers a comparative analysis of their principles, applications, and experimental considerations to aid in the selection of the most appropriate method for your research needs.
Understanding the Assays: A Comparative Overview
The selection of an appropriate assay for studying the PAF system depends on the specific research question. The this compound assay indirectly assesses the PAF system by measuring the activity of its catabolizing enzyme, PAF-AH. In contrast, methods like ELISA, LC-MS/MS, and platelet aggregation bioassays directly quantify PAF levels or its biological effects.
| Assay | Principle | What it Measures | Advantages | Disadvantages | Typical Applications |
| This compound Assay | Colorimetric assay using a synthetic PAF analog (this compound) as a substrate for PAF-AH. The cleavage of the thioester bond releases a thiol group that reacts with a chromogen.[1][2][3][4][5] | Activity of PAF acetylhydrolase (PAF-AH), the enzyme that degrades PAF.[1][4] | High-throughput, relatively simple and inexpensive, commercially available kits.[1][2] | Does not measure PAF levels directly; activity of PAF-AH may not always correlate with PAF concentrations.[6][7][8] | Screening for PAF-AH inhibitors, assessing PAF catabolism, studying diseases associated with altered PAF-AH activity (e.g., anaphylaxis, cardiovascular disease).[2][6][9] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive or sandwich immunoassay using antibodies specific for PAF.[10][11][12][13] | Concentration of PAF in biological samples.[10][11][12][13][14] | High sensitivity, suitable for high-throughput screening, commercially available kits.[11][12][13] | Potential for cross-reactivity with other lipids, may not distinguish between different PAF isoforms.[15] | Quantifying PAF in various biological fluids (plasma, serum, cell culture supernatants) for clinical and preclinical research.[10][11][12] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation of PAF isoforms by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.[15][16][17][18] | Absolute quantification of different molecular species of PAF.[15] | High specificity and sensitivity, can distinguish between different PAF isoforms, considered a "gold standard" for small molecule quantification.[15] | Requires expensive equipment and specialized expertise, lower throughput compared to ELISA.[15] | Definitive quantification of PAF isoforms in complex biological matrices, pharmacokinetic studies of PAF-related drugs.[15][16][17] |
| Platelet Aggregation Bioassay | Measures the ability of a sample containing PAF to induce the aggregation of platelets, typically monitored by changes in light transmission.[19][20][21][22] | Biological activity of PAF.[19][20] | Provides a functional measure of PAF activity, can be used to screen for PAF receptor antagonists.[20] | Can be influenced by other factors that affect platelet aggregation, lower throughput, requires fresh platelets.[19] | Assessing the pro-aggregatory effects of PAF in biological samples, screening for PAF antagonists.[19][20] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the practical execution of these assays, the following diagrams illustrate the PAF signaling pathway and a generalized workflow for the this compound assay.
Caption: The Platelet-Activating Factor (PAF) signaling pathway.
Caption: Generalized experimental workflow for the this compound assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are summarized protocols for the key assays discussed.
This compound Assay for PAF-AH Activity
This protocol is a generalized procedure based on commercially available kits.[1][2]
-
Reagent Preparation: Prepare the Assay Buffer, this compound substrate solution, and DTNB (Ellman's reagent) solution according to the kit manufacturer's instructions.
-
Sample Preparation: Prepare biological samples (e.g., plasma, serum, cell lysates) as required. Ensure samples are free of interfering substances like thiols.
-
Assay Procedure:
-
Add a specific volume of the sample or PAF-AH standard to a microplate well.
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period.
-
Stop the reaction and induce color development by adding the DTNB solution.
-
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 405-414 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the PAF-AH standards. Calculate the PAF-AH activity in the samples based on the standard curve.
PAF ELISA
This is a general protocol for a competitive PAF ELISA.[10][11][12][13]
-
Plate Preparation: A microplate is pre-coated with anti-PAF antibodies.
-
Sample and Standard Addition: Add standards with known PAF concentrations and prepared biological samples to the wells.
-
Competitive Binding: Add a fixed amount of biotinylated PAF to each well. The biotinylated PAF will compete with the PAF in the sample/standard for binding to the coated antibodies.
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAF.
-
Incubation and Washing: Incubate and wash the plate again to remove unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of PAF in the sample.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the PAF concentration in the samples.
LC-MS/MS for PAF Quantification
The following is a generalized workflow for PAF analysis by LC-MS/MS.[15][16][17]
-
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
Solid-Phase Extraction (SPE): Further purify the lipid extract to enrich for phospholipids (B1166683) and remove interfering substances.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18).
-
Separate the different lipid species using a gradient of mobile phases.
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Ionize the PAF molecules (e.g., using electrospray ionization - ESI).
-
Select the precursor ion corresponding to the mass-to-charge ratio (m/z) of the PAF isoform of interest.
-
Fragment the precursor ion and detect the specific product ions.
-
-
Data Analysis:
-
Quantify the PAF isoforms by comparing the peak areas of the product ions in the samples to those of known standards.
-
Platelet Aggregation Bioassay
This is a simplified protocol for a PAF-induced platelet aggregation assay.[19][20]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into an anticoagulant (e.g., citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
-
Platelet Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.
-
-
Aggregation Measurement:
-
Place a cuvette with PRP in an aggregometer and adjust the light transmission to 0%.
-
Replace the PRP with PPP and adjust the light transmission to 100%.
-
Add the PRP back to the aggregometer and add the sample containing PAF (or a PAF standard).
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
The extent of platelet aggregation is determined by the maximum change in light transmission. A dose-response curve can be generated using different concentrations of a PAF standard.
-
Conclusion
The this compound assay is a valuable tool for assessing the activity of PAF-AH, providing insights into the catabolic side of the PAF signaling pathway. Its high-throughput nature makes it suitable for screening and for studies involving large sample numbers. However, for direct quantification of PAF levels, ELISA and LC-MS/MS are the methods of choice, with LC-MS/MS offering the highest specificity and the ability to distinguish between different PAF isoforms. The platelet aggregation bioassay remains a crucial method for assessing the functional consequences of PAF. The selection of the most appropriate assay will ultimately be dictated by the specific research objectives, available resources, and the nature of the biological samples being investigated. A multi-assay approach, where findings from the this compound assay are complemented with direct PAF measurements, can provide a more comprehensive understanding of the role of the PAF system in health and disease.
References
- 1. abcam.cn [abcam.cn]
- 2. content.abcam.com [content.abcam.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated plasma platelet-activating factor acetylhydrolase activity and its relationship to the presence of coronary artery disease* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma platelet-activating factor acetylhydrolase activity in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copy of ELISA for measurement of Platelet-activating factor (PAF) in serum. [protocols.io]
- 11. PAF ELISA Kit [ABIN6974093] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 12. assaygenie.com [assaygenie.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. assets.exkitstore.com [assets.exkitstore.com]
- 15. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet aggregation measured by single-platelet counting and using PFA-100 devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Thio-PAF: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Thio-PAF, a synthetic analog of Platelet-Activating Factor (PAF), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its classification as a flammable liquid and a serious eye irritant, specific procedures must be followed to mitigate risks and protect both laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to strict safety measures when working with this compound. This substance is typically supplied as a solution in a flammable solvent, such as ethanol.
Personal Protective Equipment (PPE): A comprehensive assessment of the necessary PPE should be conducted before handling this compound.
| Personal Protective Equipment (PPE) | Specification and Use |
| Eye Protection | Chemical splash goggles or a face shield are mandatory to prevent eye contact. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. The breakthrough time of the glove material should be considered. |
| Body Protection | A lab coat or chemical-resistant apron is required to protect against skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. |
Emergency Procedures: In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste, primarily due to its flammability. It is illegal and unsafe to dispose of flammable liquids down the drain or in regular trash.
Step 1: Waste Collection
-
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container should be made of a material compatible with flammable liquids, such as glass or a suitable plastic or metal container.[1] It is often best to use the original container if it is in good condition.
Step 2: Labeling the Waste Container
-
Properly label the waste container with a "Hazardous Waste" label.
-
The label must clearly identify the contents, including "this compound" and the solvent (e.g., "in Ethanol"). General terms like "Solvent Waste" are not sufficient.[1]
-
Include the hazard characteristics: "Flammable Liquid" and "Eye Irritant."
-
Keep the container securely closed except when adding waste.[1]
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
The storage area should be away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the container is stored in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Management
In the case of a this compound spill, the area should be evacuated of non-essential personnel. With appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders. Do not use combustible materials like paper towels as the primary absorbent. Collect the contaminated absorbent material and place it in the designated hazardous waste container.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Thio-PAF
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2-Thio-PAF, a synthetic analog of Platelet-Activating Factor (PAF) utilized in colorimetric assays for PAF acetylhydrolases. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is typically supplied as a solution in ethanol (B145695). This formulation presents a dual hazard: the inherent properties of this compound and the flammability of the ethanol solvent. The primary risks are flammability and serious eye irritation. Therefore, stringent adherence to appropriate PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. Safety glasses with side shields are a minimum requirement. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated. |
| Body Protection | Flame-Retardant Laboratory Coat | A lab coat made of cotton or other flame-retardant material is essential. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the inhalation of vapors. A respirator may be necessary for large spills or in poorly ventilated areas. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
1. Preparation and Handling:
-
Work Area: All handling of this compound solution should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.
-
Grounding: When transferring larger volumes, ensure that containers are properly bonded and grounded to prevent the buildup of static electricity.
-
Spill Kit: Ensure a spill kit appropriate for flammable liquids is readily accessible.
2. First Aid Measures:
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including unused solutions and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste," "Flammable," and list the chemical constituents (this compound and Ethanol).
-
Segregation: Do not mix ethanol-based waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound or its solutions be poured down the drain. [1]
Visualizing the Handling Workflow and Signaling Pathway
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate the key procedural and biological pathways associated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
